Tak-593
Description
VEGFR/PDGFR Tyrosine Kinase Inhibitor this compound is an oral formulation containing a small-molecule receptor tyrosine kinase inhibitor of both vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) with potential antineoplastic activity. This compound selectively binds to and inhibits VEGFR and PDGFR, which may result in the inhibition of angiogenesis and tumor cell proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
N-[5-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]oxy-2-methylphenyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-13-4-7-16(11-17(13)24-23(32)18-10-14(2)27-29(18)3)33-21-9-8-20-25-19(12-30(20)28-21)26-22(31)15-5-6-15/h4,7-12,15H,5-6H2,1-3H3,(H,24,32)(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFZXPPHBWCXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NN3C=C(N=C3C=C2)NC(=O)C4CC4)NC(=O)C5=CC(=NN5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005780-62-0 | |
| Record name | TAK-593 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005780620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-593 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13093 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAK-593 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3I42X8XX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TAK-593: A Technical Deep Dive into its Mechanism of Action as a Dual VEGFR/PDGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases. The information is compiled from preclinical studies to offer a comprehensive understanding of its biochemical and cellular effects, as well as its anti-tumor activity in vivo.
Core Mechanism of Action
This compound is a novel imidazo[1,2-b]pyridazine derivative that functions as a dual inhibitor of the VEGFR and PDGFR families of receptor tyrosine kinases.[1] Its primary mechanism of action is the potent and selective inhibition of VEGFR2 and PDGFRβ, which are key drivers of angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[1][2]
A distinguishing feature of this compound is its "pseudo-irreversible" binding and long residence time on VEGFR2.[3] The dissociation of this compound from VEGFR2 is remarkably slow, with a half-life exceeding 17 hours.[3] This prolonged engagement with the target receptor allows for a sustained pharmacodynamic effect, even when plasma concentrations of the drug are low.[1][2] The binding of this compound to VEGFR2 and PDGFRβ follows a two-step slow binding mechanism, and it acts as a type II kinase inhibitor, displaying competitive inhibition with ATP.[3]
The dual inhibition of both VEGFR and PDGFR signaling pathways is a key strategic advantage. While VEGF signaling is a primary driver of endothelial cell proliferation and migration, PDGF signaling is crucial for the recruitment of pericytes, which stabilize newly formed blood vessels. By inhibiting both pathways, this compound not only blocks the formation of new tumor vasculature but also disrupts the stability of existing vessels, leading to a more potent anti-angiogenic and anti-tumor effect.
In Vitro Activity
The in vitro inhibitory effects of this compound have been quantified in various cellular assays, demonstrating its high potency against key signaling pathways involved in angiogenesis.
| Target Pathway | Cell Line | Assay Type | IC50 Value |
| VEGF-induced Phosphorylation | HUVECs | Cellular Phosphorylation | 0.34 nM |
| PDGF-BB-induced Phosphorylation | CASMCs | Cellular Phosphorylation | 2.1 nM |
| VEGF-stimulated Proliferation | HUVECs | Cell Proliferation | 0.30 nM |
| PDGF-BB-stimulated Proliferation | CASMCs | Cell Proliferation | 3.5 nM |
HUVECs: Human Umbilical Vein Endothelial Cells; CASMCs: Human Coronary Artery Smooth Muscle Cells
In Vivo Efficacy
Preclinical studies using various human cancer xenograft models in mice have demonstrated the broad-spectrum anti-tumor activity of this compound.
| Tumor Model | Dose (mg/kg, twice daily) | T/C (%) on Day 42 |
| A549 (Lung) | 0.125 | 33 |
| HT-29 (Colon) | 0.25 | Statistically Significant Inhibition |
| MDA-MB-231 (Breast) | 0.25 | Statistically Significant Inhibition |
| DU145 (Prostate) | 0.25 | Statistically Significant Inhibition |
| CFPAC-1 (Pancreas) | 0.25 | Statistically Significant Inhibition |
| SK-OV-3 (Ovary) | 0.25 | Statistically Significant Inhibition |
T/C (%): (Mean tumor volume of treated group / Mean tumor volume of control group) x 100
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for evaluating its anti-angiogenic effects.
Caption: this compound inhibits VEGFR2 and PDGFRβ signaling pathways.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following outlines the core protocols used in the preclinical evaluation of this compound, based on published literature.
Cellular Phosphorylation Assays
-
Objective: To determine the inhibitory effect of this compound on VEGF- and PDGF-induced receptor phosphorylation.
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2 and Human Coronary Artery Smooth Muscle Cells (CASMCs) for PDGFRβ.
-
Methodology:
-
Cells are starved overnight in a serum-free medium.
-
Pre-incubation with varying concentrations of this compound for a specified period.
-
Stimulation with recombinant human VEGF or PDGF-BB.
-
Cell lysis and protein quantification.
-
Phosphorylated and total receptor levels are measured using specific enzyme-linked immunosorbent assays (ELISAs) or Western blotting.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.
-
Cell Proliferation Assays
-
Objective: To assess the impact of this compound on the proliferation of endothelial and mural cells.
-
Cell Lines: HUVECs and CASMCs.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The medium is replaced with a low-serum medium containing varying concentrations of this compound.
-
Cells are stimulated with VEGF or PDGF-BB.
-
After an incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or by measuring ATP content (e.g., CellTiter-Glo).
-
IC50 values are determined from the dose-response curves.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic nude mice.
-
Methodology:
-
Human tumor cells (e.g., A549, HT-29) are subcutaneously implanted into the flanks of the mice.
-
When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally, typically twice daily.
-
Tumor volumes are measured regularly using calipers.
-
At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for microvessel density (CD31 staining) and pericyte coverage.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
-
Objective: To non-invasively assess changes in tumor vascular permeability.
-
Methodology:
-
Tumor-bearing mice are anesthetized and placed in an MRI scanner.
-
A baseline T1-weighted scan is acquired.
-
A contrast agent (e.g., Gd-DTPA) is injected intravenously.
-
A series of T1-weighted images are acquired over time to monitor the influx and washout of the contrast agent in the tumor.
-
Pharmacokinetic modeling is applied to the dynamic data to calculate parameters such as Ktrans (volume transfer constant), which reflects vascular permeability.
-
Clinical Development Status
While the preclinical data for this compound demonstrated potent anti-angiogenic and anti-tumor activity, its clinical development appears to have been discontinued. Some reports suggest that the clinical development was terminated due to a lack of efficacy.[4] It is important for researchers to be aware of this outcome when considering the development of similar compounds.
References
- 1. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Denali Therapeutics Announces Phase 1/2 Study Single Dose Healthy Volunteer Data with TAK-594/DNL593 (PTV:PGRN) and Progression to Enrolling Participants with FTD-GRN - BioSpace [biospace.com]
- 3. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Synthesis of TAK-593: A Potent VEGFR/PDGFR Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-593 is a novel, potent, and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. Developed by Takeda Pharmaceutical Company, it represents a significant advancement in the field of anti-angiogenic cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for an audience of researchers, scientists, and drug development professionals.
Discovery and Design Rationale
The discovery of this compound was the culmination of a focused drug discovery program aimed at identifying a highly potent and selective inhibitor of VEGFR2, a key mediator of tumor angiogenesis. The design strategy involved the hybridization of two distinct imidazo[1,2-b]pyridazine scaffolds, which were known to bind to the ATP-binding site of VEGFR2. Through iterative structure-activity relationship (SAR) studies, the molecule was optimized to achieve sub-nanomolar potency against VEGFR2 and excellent selectivity against a broad panel of other kinases. The chemical name for this compound is N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide[1].
Synthesis of this compound
The synthesis of this compound (designated as compound 23a in the primary literature) is achieved through a multi-step synthetic route. The key steps involve the coupling of a 6-iodoimidazo[1,2-b]pyridazine intermediate with an appropriate aminophenol, followed by amidation to introduce the pyrazole-5-carboxamide moiety.
Synthetic Scheme:
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (this compound)
A detailed experimental protocol is described in the primary literature (Bioorg Med Chem. 2013 Apr 15;21(8):2333-2345). The synthesis involves the coupling of 6-iodoimidazo[1,2-b]pyridazine with an appropriate aminophenol to yield the corresponding aniline intermediate. This intermediate is then treated with 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride to afford this compound.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of the VEGFR and PDGFR families of receptor tyrosine kinases.[2] It exhibits a type II binding mode, meaning it binds to the inactive "DFG-out" conformation of the kinase domain. This interaction is characterized by a slow-on, slow-off binding kinetic, resulting in a long residence time of the inhibitor on the target kinase.[3] This prolonged target engagement may contribute to its sustained pharmacodynamic effects in vivo, which can outlast the plasma concentration of the drug.
Signaling Pathway Inhibition
By inhibiting VEGFR and PDGFR, this compound effectively blocks the downstream signaling cascades that promote tumor angiogenesis, proliferation, and survival.
Caption: Inhibition of VEGFR and PDGFR signaling by this compound.
Quantitative Data
Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against VEGFR and PDGFR family kinases with high selectivity over a broad range of other kinases.
| Kinase Target | IC50 (nM) |
| VEGFR1 | 3.2[4] |
| VEGFR2 | 0.95 [1][4] |
| VEGFR3 | 1.1[4] |
| PDGFRα | 4.3[4] |
| PDGFRβ | 13[4] |
| Fms | 10[4] |
| Ret | 18[4] |
| Other Kinases | >100[4] |
Cellular Activity
This compound effectively suppresses the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.
| Cell Line | Assay | IC50 (nM) |
| HUVEC | VEGF-stimulated proliferation | 0.30[1][4] |
In Vivo Efficacy
Oral administration of this compound has shown potent anti-tumor activity in preclinical xenograft models.
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (T/C %) |
| A549 (human lung adenocarcinoma) | 1 mg/kg, b.i.d. | 8[1] |
| A549 (human lung adenocarcinoma) | 0.25 mg/kg, b.i.d. | 34[5] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical species have demonstrated that this compound possesses properties suitable for oral administration.
| Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available |
| (Specific preclinical pharmacokinetic data for Cmax, Tmax, AUC, and half-life were not available in the public domain at the time of this review.) |
Experimental Protocols
VEGFR2 Kinase Assay (AlphaScreen)
The inhibitory activity of this compound against VEGFR2 was determined using a non-radioisotopic AlphaScreen assay.
Caption: Workflow for the VEGFR2 AlphaScreen assay.
Protocol Details:
A general protocol for an AlphaScreen kinase assay involves the following steps:
-
Reaction Setup: In a microplate, the kinase (VEGFR2), a biotinylated substrate peptide, ATP, and the test compound (this compound) are combined in an appropriate assay buffer.
-
Kinase Reaction: The plate is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.
-
Detection: A suspension of streptavidin-coated donor beads and anti-phospho-specific antibody-conjugated acceptor beads is added to the wells.
-
Signal Generation: The plate is incubated in the dark to allow the beads to associate with the biotinylated and phosphorylated substrate, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
Data Analysis: The intensity of the light emission is proportional to the amount of phosphorylated substrate, and the IC50 value for the inhibitor is calculated from the dose-response curve.
Cell Proliferation Assay
The effect of this compound on cell proliferation is typically assessed using a standard method such as an MTS or CellTiter-Glo assay.
Protocol Outline:
-
Cell Seeding: HUVECs are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of this compound.
-
Stimulation: VEGF is added to the appropriate wells to stimulate cell proliferation.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours).
-
Viability Measurement: A viability reagent (e.g., MTS) is added, and the absorbance is measured to determine the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Studies
Protocol Outline:
-
Cell Implantation: A549 human lung adenocarcinoma cells are subcutaneously implanted into immunodeficient mice.[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups and dosed orally with this compound according to the specified regimen.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Data Analysis: The tumor growth inhibition (T/C %) is calculated at the end of the study. The T/C ratio is a common metric used to express the antitumor activity of a compound in xenograft models.[7]
Conclusion
This compound is a promising anti-angiogenic agent with a well-defined mechanism of action and potent preclinical activity. Its discovery and synthesis represent a successful application of structure-based drug design. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery. Further investigation into its clinical efficacy and safety profile is warranted.
References
- 1. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (this compound), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | VEGFR2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. manuals.plus [manuals.plus]
TAK-593: An In-Depth Technical Guide on Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-593 is a potent and highly selective, orally bioavailable small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinase families.[1][2][3] Developed by Takeda Pharmaceutical Company, this imidazo[1,2-b]pyridazine derivative has demonstrated significant anti-angiogenic and anti-tumor effects in preclinical models.[3][4] This technical guide provides a comprehensive overview of the target profile, selectivity, and mechanism of action of this compound, along with a summary of key experimental data and methodologies. Although this compound showed promise in preclinical studies, its absence from recent Takeda pipeline reports suggests that its clinical development has been discontinued.
Core Target Profile and Mechanism of Action
This compound is a Type II kinase inhibitor that competitively targets the ATP-binding site of VEGFR and PDGFR kinases.[1] Its mechanism is characterized by a two-step slow binding process, leading to a remarkably long residence time on its primary targets, particularly VEGFR2 and PDGFRβ.[1][5] This prolonged engagement results in a sustained pharmacodynamic effect, suppressing receptor phosphorylation and downstream signaling even at low plasma concentrations.[3][4] The dissociation of this compound from VEGFR2 is extremely slow, with a reported half-life of over 17 hours.[1]
The primary molecular targets of this compound are the receptor tyrosine kinases of the VEGFR and PDGFR families, which are crucial mediators of angiogenesis, tumor growth, and metastasis. By inhibiting these receptors, this compound effectively blocks the signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound against a panel of kinases and in cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| VEGFR1 | 3.2[6][7] |
| VEGFR2 | 0.95[6][7] |
| VEGFR3 | 1.1[6][7] |
| PDGFRα | 4.3[6][7] |
| PDGFRβ | 13[6][7] |
| c-KIT | 100[4] |
| Fms (CSF1R) | 10[6] |
| Ret | 18[6] |
| FGFR1 | 350[4] |
| BRAF | 8400[4] |
| EGFR | >10,000[4] |
| IGF-1R | >10,000[4] |
| Tie2 | >10,000[4] |
| c-MET | >10,000[4] |
| Aurora-A | >10,000[4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Stimulant | IC50 (nM) |
| VEGFR2 Phosphorylation | HUVEC | VEGF | 0.34[4] |
| PDGFRβ Phosphorylation | CASMC | PDGF-BB | 2.1[4] |
| Cell Proliferation | HUVEC | VEGF | 0.30[6][7] |
Signaling Pathways
This compound exerts its anti-angiogenic effects by inhibiting the downstream signaling cascades initiated by VEGF and PDGF. The following diagrams illustrate the key pathways affected by this compound.
Caption: VEGFR2 Signaling Pathway Inhibition by this compound.
Caption: PDGFRβ Signaling Pathway Inhibition by this compound.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted with this compound are proprietary to the developing institution. However, this section outlines the general methodologies for the key assays used to characterize this class of inhibitors.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against a panel of purified kinases was likely determined using a radiometric or fluorescence-based assay format.
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity (IC50).
General Procedure:
-
Reaction Setup: Recombinant kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: A range of concentrations of this compound is added to the reaction mixture.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or unlabeled ATP for fluorescence-based methods. The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: The reaction is stopped by the addition of a quenching agent, such as phosphoric acid.
-
Detection:
-
Radiometric: The phosphorylated substrate is separated from the unreacted ATP, and the radioactivity is quantified using a scintillation counter.
-
Fluorescence-based (e.g., HTRF, FP): The signal, which correlates with the extent of substrate phosphorylation or ATP consumption, is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Receptor Phosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of VEGFR2 and PDGFRβ in a cellular context.
Objective: To determine the IC50 of this compound for inhibiting ligand-induced receptor phosphorylation.
General Procedure:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2 and Coronary Artery Smooth Muscle Cells (CASMCs) or NIH3T3 fibroblasts for PDGFRβ are cultured to sub-confluency.
-
Serum Starvation: Cells are serum-starved for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for a specified duration.
-
Ligand Stimulation: Cells are stimulated with a specific ligand (e.g., VEGF for HUVECs, PDGF-BB for CASMCs/NIH3T3) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: The cells are washed and then lysed to extract cellular proteins.
-
Detection: The level of phosphorylated receptor is quantified using methods such as:
-
Western Blot: Lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the receptor.
-
ELISA: A sandwich ELISA format is used, with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.
-
-
Data Analysis: The amount of phosphorylated receptor is normalized to the total amount of the receptor. The IC50 value is calculated from the dose-response curve.
Caption: General Workflow for a Cellular Phosphorylation Assay.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Objective: To assess the ability of orally administered this compound to inhibit tumor growth.
General Procedure:
-
Cell Culture and Implantation: Human tumor cells (e.g., A549 lung cancer, HT-29 colon cancer) are cultured and then implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. This compound is administered orally at various doses and schedules (e.g., once or twice daily).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).
-
Data Analysis: The tumor growth inhibition (TGI) or T/C ratio (mean tumor volume of treated group / mean tumor volume of control group x 100%) is calculated to determine the efficacy of the treatment.
Conclusion
This compound is a highly potent and selective dual inhibitor of the VEGFR and PDGFR kinase families. Its unique slow-binding kinetics and long residence time on its targets translate into sustained inhibition of angiogenesis and potent anti-tumor activity in preclinical models. The comprehensive data on its target profile and selectivity underscore its design as a powerful anti-angiogenic agent. While its clinical development appears to have been discontinued, the extensive preclinical characterization of this compound provides valuable insights for the development of next-generation kinase inhibitors targeting tumor angiogenesis.
References
- 1. promega.jp [promega.jp]
- 2. In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Lymphangiogenesis and Angiogenesis in Breast Tumor Xenografts and Lymph Nodes by a Peptide Derived from Transmembrane Protein 45A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesoscale.com [mesoscale.com]
- 5. iris.unibs.it [iris.unibs.it]
- 6. reactionbiology.com [reactionbiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
In-Depth Technical Guide to TAK-593 In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay profile of TAK-593, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. This document details its biochemical activity, cellular effects, and the underlying signaling pathways it modulates. Methodologies for key experiments are provided to enable replication and further investigation by researchers in the field.
Introduction to this compound
This compound is a novel imidazo[1,2-b]pyridazine derivative identified as a highly potent and selective dual inhibitor of the VEGFR and PDGFR families of receptor tyrosine kinases.[1][2] Its mechanism of action is characterized by ATP-competitive inhibition and a unique two-step slow binding mechanism, classifying it as a type II kinase inhibitor.[3] This results in a long residence time on its target kinases, particularly VEGFR2 and PDGFRβ, which may contribute to a prolonged pharmacodynamic effect in vivo that is distinct from its pharmacokinetic profile.[3][4] The primary therapeutic application of this compound is in oncology, where it targets tumor angiogenesis by inhibiting the signaling pathways crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][5]
Biochemical Profile and Selectivity
This compound demonstrates potent inhibitory activity against members of the VEGFR and PDGFR families. Its high selectivity is a key feature, with significantly lower activity against a broad panel of other kinases.[3]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| VEGFR1 | 3.2[6][7] |
| VEGFR2 | 0.95[6][7] |
| VEGFR3 | 1.1[6][7] |
| PDGFRα | 4.3[6][7] |
| PDGFRβ | 13[6][7] |
| Fms | 10[7] |
| Ret | 18[7] |
| c-KIT | 100[1] |
| FGFR1 | 350[1] |
| BRAF | 8400[1] |
| EGFR | >10,000[1] |
| IGF-1R | >10,000[1] |
| Tie2 | >10,000[1] |
| c-MET | >10,000[1] |
| Aurora-A | >10,000[1] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.
Cellular Activity
In cellular assays, this compound effectively inhibits the signaling pathways downstream of VEGFR and PDGFR activation, leading to the suppression of endothelial cell proliferation and tube formation, which are critical processes in angiogenesis.
Table 2: Cellular Activity of this compound
| Cell-Based Assay | Cell Type | Stimulant | IC50 (nM) |
| VEGFR2 Phosphorylation | HUVECs | VEGF | 0.34[1] |
| PDGFRβ Phosphorylation | CASMCs | PDGF-BB | 2.1[1] |
| Cell Proliferation | HUVECs | VEGF | 0.30[6][7] |
HUVECs: Human Umbilical Vein Endothelial Cells; CASMCs: Coronary Artery Smooth Muscle Cells.
Signaling Pathways Modulated by this compound
This compound exerts its anti-angiogenic effects by blocking the activation of VEGFR and PDGFR and their downstream signaling cascades. The binding of ligands such as VEGF and PDGF to their respective receptors leads to receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating multiple downstream pathways that promote cell proliferation, migration, survival, and vascular permeability.
Caption: Simplified signaling pathways of VEGFR and PDGFR inhibited by this compound.
Experimental Protocols
While specific proprietary protocols for this compound are not publicly available, a representative biochemical in vitro kinase assay protocol can be constructed based on standard methodologies for similar kinase inhibitors.
Representative In Vitro Kinase Assay Protocol (Biochemical)
This protocol describes a non-radioactive, homogeneous assay format, such as AlphaScreen™, to determine the IC50 value of this compound against a specific kinase (e.g., VEGFR2).
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Biotinylated peptide substrate
-
This compound stock solution (in DMSO)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop Solution (e.g., EDTA in assay buffer)
-
Detection Reagents (e.g., Streptavidin-coated Donor beads and Phospho-specific antibody-conjugated Acceptor beads)
-
384-well microplate
-
Plate reader capable of AlphaScreen™ detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well microplate, add the following in order:
-
Assay Buffer
-
This compound solution or DMSO (for control wells)
-
Recombinant kinase solution
-
Biotinylated peptide substrate solution
-
-
Initiation of Kinase Reaction: Start the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Termination of Reaction: Stop the reaction by adding the Stop Solution containing EDTA.
-
Detection:
-
Add the detection mixture containing Streptavidin-coated Donor beads and anti-phospho-antibody-conjugated Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes) to allow for bead binding.
-
-
Data Acquisition: Read the plate on an AlphaScreen™-capable plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: General workflow for an in vitro biochemical kinase assay.
Conclusion
This compound is a potent and selective dual inhibitor of VEGFR and PDGFR kinases with a distinct slow-binding mechanism. Its efficacy in inhibiting key cellular processes involved in angiogenesis, as demonstrated through in vitro assays, underscores its potential as a therapeutic agent in oncology. The methodologies and data presented in this guide provide a foundational understanding for researchers engaged in the study of anti-angiogenic therapies and the development of novel kinase inhibitors.
References
- 1. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
The Cellular Activity of Tak-593: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tak-593, a novel imidazo[1,2-b]pyridazine derivative, is a potent and highly selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2] This document provides a comprehensive overview of the cellular activity of this compound, summarizing key quantitative data, outlining experimental methodologies for assessing its effects, and visualizing its mechanism of action through signaling pathway diagrams. Preclinical studies have demonstrated that this compound effectively inhibits angiogenesis and tumor growth through a unique, long-acting inhibitory profile.[3][4]
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of VEGFR and PDGFR kinases.[1] It exhibits a time-dependent inhibition of VEGFR2 and PDGFRβ, classifying it as a type II kinase inhibitor.[1] A key characteristic of this compound is its two-step slow binding mechanism, resulting in an extremely slow dissociation from its target kinases.[1] This prolonged residence time may contribute to a durable pharmacodynamic effect that outlasts its plasma concentration.[1][4]
Quantitative Cellular Activity
The cellular potency of this compound has been evaluated in various in vitro assays, demonstrating its significant inhibitory effects on key cellular processes involved in angiogenesis and cell proliferation.
| Assay | Cell Line | Stimulant | IC50 Value | Reference |
| Cellular Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | 0.34 nM | [3] |
| Cellular Phosphorylation | Coronary Artery Smooth Muscle Cells (CASMCs) | PDGF-BB | 2.1 nM | [3] |
| Cellular Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | 0.30 nM | [5] |
| Cellular Proliferation | Coronary Artery Smooth Muscle Cells (CASMCs) | PDGF-BB | 3.5 nM | [1] |
| Endothelial Tube Formation | HUVECs co-cultured with Normal Human Dermal Fibroblasts (NHDF) | VEGF | 0.32 nM | [3] |
Biochemical Activity:
| Parameter | Target Kinase | Value | Reference |
| IC50 | VEGFR2 | 0.95 nM | [5] |
| Equilibrium Affinity (Ki*) | VEGFR2 | < 25 pM | [1] |
| Dissociation Half-life (t1/2) | VEGFR2 | > 17 hours | [1] |
Signaling Pathways
This compound exerts its cellular effects by inhibiting the downstream signaling cascades initiated by the activation of VEGFR and PDGFR. The primary pathways affected are the PI3K/Akt and the Ras/MAPK signaling axes, which are crucial for cell survival, proliferation, and migration.
Caption: Inhibition of VEGFR Signaling by this compound.
Caption: Inhibition of PDGFR Signaling by this compound.
Key Experimental Protocols
Detailed experimental protocols for the studies specifically citing this compound are not publicly available. The following are representative methodologies for the key assays used to characterize the cellular activity of this compound.
Cellular Phosphorylation Assay
This assay quantifies the inhibitory effect of this compound on ligand-induced receptor phosphorylation.
-
Cell Culture: HUVECs or CASMCs are cultured in appropriate growth media until they reach 80-90% confluency.
-
Starvation: Cells are serum-starved for 16-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are stimulated with a specific ligand (e.g., VEGF for HUVECs, PDGF-BB for CASMCs) for a short period (e.g., 5-15 minutes) at 37°C.
-
Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: The levels of phosphorylated and total receptor tyrosine kinases are determined by enzyme-linked immunosorbent assay (ELISA) or Western blotting using specific antibodies.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of phosphorylation against the logarithm of the this compound concentration.
Cellular Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial and smooth muscle cells. A common method is the MTT or WST-1 assay.
-
Cell Seeding: Cells (e.g., HUVECs, CASMCs) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of this compound and the appropriate growth factor (VEGF or PDGF-BB).
-
Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: MTT or WST-1 reagent is added to each well and incubated for 2-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The IC50 value is determined by plotting the percentage of proliferation inhibition against the logarithm of the this compound concentration.[6]
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Matrix Coating: A 96-well plate is coated with a basement membrane extract (BME) solution and allowed to solidify at 37°C.[2][7]
-
Cell Suspension: HUVECs are harvested and resuspended in a basal medium containing VEGF and varying concentrations of this compound.
-
Seeding: The cell suspension is added to the BME-coated wells.
-
Incubation: The plate is incubated at 37°C for 4-18 hours, allowing for the formation of tube-like structures.[8]
-
Visualization: The formation of tubes is observed and photographed using a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
-
Data Analysis: The IC50 value is calculated based on the concentration-dependent inhibition of tube formation.
Caption: Workflow for Endothelial Tube Formation Assay.
Apoptosis Assay
This assay determines if this compound induces programmed cell death in tumor cells. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Tumor cells are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with fluorescently labeled Annexin V and PI.[9][10] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Data Analysis: The percentage of live, early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells is quantified.
In Vivo Anti-Tumor Activity
Oral administration of this compound has demonstrated significant anti-tumor effects in various human cancer xenograft models.[3] Its in vivo activity is characterized by:
-
Anti-angiogenic effects: A decrease in microvessel density within the tumor.[4]
-
Anti-proliferative effects: Inhibition of tumor cell proliferation.[4]
-
Pro-apoptotic effects: Induction of apoptosis in tumor cells.[4]
-
Reduced vascular permeability: A decrease in the leakiness of tumor blood vessels.[4]
-
Inhibition of pericyte recruitment: Disruption of the interaction between endothelial cells and pericytes, which is crucial for vessel maturation and stability.[3]
Clinical Development Status
As of the date of this document, there is no publicly available information on active clinical trials for this compound as a VEGFR/PDGFR inhibitor. Searches of clinical trial registries and pharmaceutical company pipelines did not yield specific results for this compound. It is important to distinguish this compound from TAK-594/DNL593, which is a different investigational drug for a different indication.
Conclusion
This compound is a potent and selective dual inhibitor of VEGFR and PDGFR with a unique slow-binding mechanism that leads to prolonged target inhibition. Its cellular activity translates to significant anti-angiogenic and anti-tumor effects in preclinical models. The data presented in this guide underscore the potential of this compound as a therapeutic agent for solid tumors. Further investigation into its clinical efficacy would be required to fully elucidate its therapeutic potential.
References
- 1. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Facebook [cancer.gov]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. boneandcancer.org [boneandcancer.org]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
TAK-593: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of TAK-593, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. The information is compiled from preclinical studies to serve as a comprehensive resource for researchers in oncology and angiogenesis.
Core Pharmacokinetic Profile
This compound has been evaluated in preclinical models, demonstrating rapid absorption and clearance. The available data from studies in mice are summarized below.
Table 1: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | 0.125 mg/kg (Oral) | 1 mg/kg (Oral) |
| Cmax (Plasma) | 0.069 µg/mL | 0.451 µg/mL |
| Tmax (Plasma) | 15 min | 1 h |
| AUC0–24 h (Plasma) | 0.078 µg・h/mL | 0.883 µg・h/mL |
| Cmax (Lung Tissue) | - | 0.242 µg/mL |
| Tmax (Lung Tissue) | - | 1 h |
| AUC0–24 h (Lung Tissue) | - | 0.556 µg・h/mL |
Data sourced from studies in athymic nude mice.
Despite a low level of plasma exposure and rapid clearance, with the compound becoming undetectable in plasma and lung tissue in some subjects as early as 8 hours post-dose, this compound exhibits a prolonged pharmacodynamic effect.[1] This sustained activity is attributed to its long residence time on its target receptors.
In-Depth Pharmacodynamics
This compound is a highly potent inhibitor of the VEGFR and PDGFR families of receptor tyrosine kinases. Its mechanism of action is characterized by a two-step slow binding process, leading to a long-acting inhibitory profile.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| VEGFR1 | 3.2 |
| VEGFR2 | 0.95 |
| VEGFR3 | 1.1 |
| PDGFRα | 4.3 |
| PDGFRβ | 13 |
| Fms | 10 |
| Ret | 18 |
This compound shows high selectivity, with IC50 values >100 nM for over 200 other protein and lipid kinases.
The potent enzymatic inhibition translates to significant cellular effects. This compound strongly suppresses VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 0.30 nM.[2] It also potently inhibits VEGF- and PDGF-stimulated cellular phosphorylation in HUVECs and human coronary artery smooth muscle cells, respectively.[1]
In Vivo Pharmacodynamic Effects:
-
Anti-Angiogenic Activity: Oral administration of this compound in tumor xenograft models leads to a decrease in microvessel density and inhibition of pericyte recruitment to microvessels.[1]
-
Anti-Tumor Efficacy: The compound has demonstrated strong anti-tumor effects against various human cancer xenografts.[1]
-
Induction of Apoptosis: Immunohistochemical analysis of tumor tissues from treated animals revealed anti-proliferative and pro-apoptotic effects.[1]
-
Vessel Permeability: Dynamic contrast-enhanced magnetic resonance imaging has shown that this compound reduces tumor vessel permeability.[1]
A key pharmacodynamic feature of this compound is the sustained inhibition of VEGFR2 phosphorylation. Even after plasma and tissue concentrations of the drug are below the limit of detection, the phosphorylation of VEGFR2 remains almost completely suppressed, indicating a long duration of target engagement.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the signaling pathways mediated by VEGFR and PDGFR. The binding of VEGF and PDGF to their respective receptors triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, migration, survival, and angiogenesis. This compound, as a Type II kinase inhibitor, binds to the inactive conformation of the kinase domain, competing with ATP and preventing this signaling cascade.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.
In Vivo Xenograft Tumor Model
This workflow describes the general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.
Protocol Details:
-
Cell Culture and Implantation: Human tumor cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) are cultured under standard conditions. A specified number of cells are then implanted subcutaneously into the flank of athymic nude mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically formulated in a vehicle suitable for oral gavage and administered daily or twice daily at specified doses.
-
Efficacy Assessment: Tumor volume is measured at regular intervals using calipers. Animal body weight is also monitored as an indicator of toxicity. The primary efficacy endpoint is often the tumor growth inhibition (T/C ratio).
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for further analysis. Immunohistochemistry is used to assess microvessel density (CD31 staining), cell proliferation (Ki-67 staining), and apoptosis (TUNEL assay). Western blotting can be performed on tumor lysates to measure the levels of phosphorylated VEGFR2 and other downstream signaling proteins.
In Vitro Cellular Phosphorylation Assay
This protocol outlines the method to determine the inhibitory effect of this compound on VEGF- and PDGF-stimulated receptor phosphorylation in cultured cells.
-
Cell Seeding and Starvation: Human Umbilical Vein Endothelial Cells (HUVECs) or Coronary Artery Smooth Muscle Cells (CASMCs) are seeded in appropriate culture plates and grown to near confluence. The cells are then serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: The cells are then stimulated with a specific concentration of recombinant human VEGF (for HUVECs) or PDGF-BB (for CASMCs) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.
-
Cell Lysis and Protein Quantification: The cells are washed with cold PBS and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membranes are then probed with primary antibodies specific for phosphorylated VEGFR2 or PDGFRβ, and subsequently with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The total receptor levels are also measured as a loading control. The intensity of the bands is quantified using densitometry to determine the IC50 value of this compound.
References
Tak-593: A Preclinical In-Depth Technical Guide to a Potent Dual VEGFR/PDGFR Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tak-593, a novel imidazo[1,2-b]pyridazine derivative, emerged from preclinical studies as a highly potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] Its mechanism of action, centered on the inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, positioned it as a promising candidate for solid tumor therapy. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its biochemical and cellular activity, in vivo efficacy, and the experimental protocols utilized in its evaluation. While demonstrating significant preclinical promise, it is important to note that this compound has not progressed into publicly documented clinical trials for oncology indications, and recent strategic shifts in Takeda's oncology pipeline suggest its clinical development for cancer was likely discontinued.[2][3][4][5]
Core Mechanism of Action: Dual Inhibition of VEGFR and PDGFR Signaling
This compound is an ATP-competitive inhibitor that targets the kinase activity of both VEGFR and PDGFR families.[6] This dual inhibition is critical as it not only blocks the primary pathway of tumor angiogenesis mediated by VEGF but also targets PDGFR signaling, which is involved in the recruitment of pericytes that stabilize newly formed blood vessels.[1] By disrupting both pathways, this compound demonstrated the potential for a more robust anti-angiogenic and anti-tumor effect.
Signaling Pathway
The binding of VEGF and PDGF to their respective receptor tyrosine kinases (VEGFR and PDGFR) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, as well as pericyte recruitment. This compound inhibits these initial phosphorylation events, thereby blocking the downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Quantitative Data
In Vitro Kinase and Cellular Activity
This compound demonstrated potent inhibitory activity against VEGFR and PDGFR family kinases, with sub-nanomolar to low nanomolar IC50 values. This potent enzymatic inhibition translated to effective suppression of VEGF-stimulated cellular processes.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR1 | 3.2 | [7] |
| VEGFR2 | 0.95 | [8] |
| VEGFR3 | 1.1 | [7] |
| PDGFRα | 4.3 | [7] |
| PDGFRβ | 13 | [7] |
| Cellular Assay | Cell Line | IC50 (nM) | Reference |
| VEGF-stimulated Proliferation | HUVEC | 0.30 | [8] |
| VEGF-induced Phosphorylation | HUVEC | 0.34 | [1] |
| PDGF-BB-induced Phosphorylation | CASMC | 2.1 | [1] |
In Vivo Anti-Tumor Efficacy in Xenograft Models
Oral administration of this compound led to significant tumor growth inhibition in various human cancer xenograft models.
| Tumor Model | Cell Line | Dose (mg/kg, bid) | Tumor Growth Inhibition (T/C%)* | Reference |
| Lung Adenocarcinoma | A549 | 1 | 8 | [8] |
| Lung Adenocarcinoma | A549 | 0.25 | 33 | [1] |
| Colon Cancer | HT-29 | 0.25 | Significant Inhibition | [1] |
| Breast Cancer | MDA-MB-231 | 0.25 | Significant Inhibition | [1] |
| Prostate Cancer | DU145 | 0.25 | Significant Inhibition | [1] |
| Pancreatic Cancer | CFPAC-1 | 0.25 | Significant Inhibition | [1] |
| Ovarian Cancer | SK-OV-3 | 0.25 | Significant Inhibition | [1] |
*T/C% = (Median tumor volume of treated group / Median tumor volume of control group) x 100
Experimental Protocols
VEGFR2 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human VEGFR2.
Detailed Methodology:
-
Reagents: Recombinant human VEGFR2 kinase, biotinylated substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), stop solution (e.g., EDTA), and a detection system (e.g., HTRF-based with europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
Procedure:
-
To the wells of a microplate, add the kinase assay buffer.
-
Add this compound at various concentrations (typically a serial dilution).
-
Add the recombinant VEGFR2 enzyme.
-
Pre-incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
HUVEC Proliferation Assay
This cellular assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF.
Detailed Methodology:
-
Materials: HUVECs, endothelial cell growth medium, low-serum basal medium, VEGF, this compound, and a proliferation detection reagent (e.g., BrdU incorporation kit or a metabolic assay like MTS).
-
Procedure:
-
Seed HUVECs into 96-well plates and allow them to adhere overnight.
-
Replace the growth medium with low-serum basal medium and incubate for several hours to synchronize the cells.
-
Add this compound at various concentrations.
-
Add VEGF to stimulate proliferation.
-
Incubate for 48-72 hours.
-
Add the proliferation detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance for MTS or luminescence for CellTiter-Glo).
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor activity in a mouse model with subcutaneously implanted human tumor cells.
Detailed Methodology:
-
Animals and Cells: Immunocompromised mice (e.g., nude or SCID mice) and a human tumor cell line (e.g., A549 human lung adenocarcinoma).
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Analysis:
-
Calculate the tumor growth inhibition (TGI) or T/C%.
-
Tumors can be processed for immunohistochemical analysis of biomarkers such as CD31 (microvessel density), Ki-67 (proliferation), and TUNEL (apoptosis).
-
Conclusion
This compound demonstrated compelling preclinical activity as a potent dual inhibitor of VEGFR and PDGFR. Its ability to potently inhibit key drivers of tumor angiogenesis and its significant anti-tumor efficacy in various xenograft models underscored its potential as a therapeutic agent for solid tumors. However, the absence of publicly available clinical trial data for this compound in oncology, in conjunction with recent strategic realignments within Takeda's oncology pipeline, suggests that its clinical development for cancer indications was likely halted. The detailed preclinical data and methodologies presented in this guide serve as a valuable resource for researchers in the field of angiogenesis and cancer drug discovery, providing insights into the profile of a promising, albeit likely discontinued, anti-cancer agent.
References
- 1. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Takeda drops cancer candidates, axing immunocytokine and CAR-Ts amid shifting treatment landscape [clival.com]
- 3. Takeda's Pipeline Purge: Oncology Focus Narrows Amid Strategic Realignment [noahai.co]
- 4. financialexpress.com [financialexpress.com]
- 5. Takeda’s cancer prospects dim further | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 6. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (this compound), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tak-593: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tak-593 is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3] Preclinical studies have demonstrated its significant anti-angiogenic and anti-tumor activities across a range of cancer models.[2][4] this compound exhibits a pseudo-irreversible binding mechanism, leading to a long duration of action and sustained inhibition of its targets.[3][4][5] This document provides an overview of the experimental protocols and key findings from preclinical evaluations of this compound.
Mechanism of Action
This compound is an orally available, small-molecule inhibitor that selectively targets VEGFR and PDGFR.[1] By inhibiting these receptor tyrosine kinases, this compound disrupts downstream signaling pathways crucial for angiogenesis, tumor cell proliferation, and survival.[1][2][4] The dual inhibition of both VEGFR and PDGFR pathways is a key strategy in targeting tumor angiogenesis.[3] this compound has been shown to inhibit VEGFR2 and PDGFRβ in a time-dependent manner, characteristic of a type II kinase inhibitor.[3] Its binding to VEGFR2 and PDGFRβ follows a two-step slow binding mechanism, resulting in a prolonged pharmacodynamic effect.[3][5]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data Summary
In Vitro Inhibitory Activity
| Target Cell Line | Assay | Ligand | IC50 (nM) | Reference |
| HUVECs | VEGFR Phosphorylation | VEGF | 0.34 | [4] |
| CASMCs | PDGFR Phosphorylation | PDGF-BB | 2.1 | [4] |
HUVECs: Human Umbilical Vein Endothelial Cells; CASMCs: Coronary Artery Smooth Muscle Cells
In Vivo Anti-Tumor Efficacy in Xenograft Models
| Tumor Model | Dosing (mg/kg, twice daily) | Tumor Growth Inhibition (T/C %) | Day of Measurement | Reference |
| A549 (Lung) | 0.125 | 33% | 42 | [4] |
| A549 (Lung) | 0.25 | 49% | 7 | [4] |
| A549 (Lung) | 1 | 17% | 7 | [4] |
| HT-29 (Colon) | 0.25 | Statistically Significant | Not Specified | [4] |
| MDA-MB-231 (Breast) | 0.25 | Statistically Significant | Not Specified | [4] |
| DU145 (Prostate) | 0.25 | Statistically Significant | Not Specified | [4] |
| CFPAC-1 (Pancreas) | 0.25 | Statistically Significant | Not Specified | [4] |
| SK-OV-3 (Ovary) | 0.25 | Statistically Significant | Not Specified | [4] |
T/C %: Treatment vs. Control Percentage
Experimental Protocols
Cellular Phosphorylation Assay
Objective: To determine the inhibitory effect of this compound on VEGF- and PDGF-induced receptor phosphorylation in cultured cells.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Coronary Artery Smooth Muscle Cells (CASMCs) are treated with varying concentrations of this compound.[4]
-
Following treatment, cells are stimulated with either VEGF (100 ng/mL for HUVECs) or PDGF-BB (20 ng/mL for CASMCs) to induce receptor phosphorylation.[4]
-
Cell lysates are collected and subjected to Western blotting or ELISA to quantify the levels of phosphorylated VEGFR2 or PDGFRβ, respectively.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the ligand-induced phosphorylation.
Endothelial Cell Tube Formation Assay
Objective: To assess the anti-angiogenic potential of this compound by measuring its effect on the formation of tube-like structures by endothelial cells.
Methodology:
-
HUVECs are co-cultured with normal human dermal fibroblasts (NHDF).[4]
-
The co-culture is treated with this compound in the presence of VEGF (10 ng/mL) for 7 days.[4]
-
The formation of capillary-like tube structures is observed and quantified using microscopy and image analysis software.
-
The extent of tube formation in treated cells is compared to that in untreated control cells.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Human cancer cell lines (e.g., A549, HT-29) are subcutaneously implanted into immunodeficient mice.[4]
-
Once tumors are established, mice are orally administered with this compound at specified doses and schedules (e.g., twice daily).[4]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and microvessel density (e.g., CD31).[2][4]
Experimental Workflow
Caption: Preclinical experimental workflow for this compound.
Clinical Development
Information regarding specific clinical trial protocols for this compound is not extensively available in the public domain based on the conducted search. Pharmaceutical companies and regulatory agencies typically disclose detailed clinical trial information through dedicated registries. For comprehensive and up-to-date information on the clinical development of this compound, it is recommended to consult official clinical trial databases.
Conclusion
This compound is a promising anti-angiogenic and anti-tumor agent with a well-defined mechanism of action. The preclinical data strongly support its potent and selective inhibition of VEGFR and PDGFR. The experimental protocols outlined in this document provide a framework for the continued investigation and development of this compound and similar targeted therapies.
References
- 1. Facebook [cancer.gov]
- 2. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for TAK-593 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-593 is a potent and highly selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3] Developed as an anti-angiogenic agent, its primary mechanism of action is to inhibit the signaling pathways that lead to the formation of new blood vessels, a critical process for tumor growth and survival.[1][3] this compound exhibits a long residence time on its primary target, VEGFR2, which contributes to a sustained pharmacodynamic effect.[1][3] This document provides detailed application notes and protocols for the use of this compound in a cell culture setting to study its anti-angiogenic and anti-proliferative effects.
Data Presentation
This compound's primary activity is against endothelial cell proliferation and signaling, with significantly weaker direct effects on tumor cell proliferation.
Table 1: In Vitro Inhibitory Activity of this compound on Kinase Activity
| Target Kinase | IC50 (nM) |
| VEGFR1 | 3.2 |
| VEGFR2 | 0.95 |
| VEGFR3 | 1.1 |
| PDGFRα | 4.3 |
| PDGFRβ | 13 |
Source: Data compiled from multiple studies.[4]
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay | Stimulant | IC50 (nM) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGFR2 Phosphorylation | VEGF | 0.34 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Proliferation | VEGF | 0.30 |
| Coronary Artery Smooth Muscle Cells (CASMC) | PDGFRβ Phosphorylation | PDGF-BB | 2.1 |
| Coronary Artery Smooth Muscle Cells (CASMC) | Cell Proliferation | PDGF-BB | 3.5 |
| Various Human Cancer Cell Lines | Cell Proliferation | - | >10,000 |
Source: Data indicates that this compound is a potent inhibitor of VEGF and PDGF-stimulated endothelial and smooth muscle cell functions, but has weak direct anti-proliferative effects on cancer cells.[2]
Signaling Pathways
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
VEGF-Induced Endothelial Cell Proliferation Assay
This protocol is designed to assess the inhibitory effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Vascular Endothelial Growth Factor (VEGF).
-
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5-2% FBS)
-
Recombinant human VEGF
-
This compound stock solution
-
96-well cell culture plates, sterile
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
-
Protocol:
-
Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to attach overnight.
-
The next day, replace the medium with basal medium containing reduced serum and incubate for 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of this compound in the assay medium. A typical concentration range to test would be from 0.01 nM to 100 nM. Include a vehicle control (DMSO) and a positive control (VEGF alone).
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Add recombinant human VEGF to the wells to a final concentration of 10-50 ng/mL. Do not add VEGF to the negative control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell proliferation using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
PDGF-Induced Smooth Muscle Cell Proliferation Assay
This protocol assesses the inhibitory effect of this compound on the proliferation of Coronary Artery Smooth Muscle Cells (CASMCs) stimulated with Platelet-Derived Growth Factor-BB (PDGF-BB).
-
Materials:
-
CASMCs
-
Smooth Muscle Cell Growth Medium
-
Basal medium with reduced serum
-
Recombinant human PDGF-BB
-
This compound stock solution
-
96-well cell culture plates, sterile
-
Cell proliferation reagent
-
-
Protocol:
-
Seed CASMCs into a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach.
-
Serum-starve the cells in basal medium for 24 hours.
-
Prepare serial dilutions of this compound in the assay medium (e.g., 0.1 nM to 1000 nM).
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with PDGF-BB at a final concentration of 10-50 ng/mL.
-
Incubate for 48-72 hours.
-
Assess cell proliferation.
-
Measure the signal and calculate the IC50 value.
-
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
-
Materials:
-
HUVECs
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well cell culture plates, sterile
-
Basal medium
-
Recombinant human VEGF
-
This compound stock solution
-
-
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in basal medium at a density of 1-2 x 10^5 cells/mL.
-
Prepare a cell suspension containing VEGF (e.g., 50 ng/mL) and different concentrations of this compound (e.g., 0.1 nM to 100 nM).
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate for 6-18 hours at 37°C.
-
Visualize the tube formation using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Western Blot Analysis of VEGFR2 and PDGFRβ Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of its target receptors in response to ligand stimulation.
-
Materials:
-
HUVECs or CASMCs
-
6-well or 12-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-PDGFRβ, anti-total-PDGFRβ, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Plate cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (for HUVECs) or PDGF-BB (for CASMCs) for 5-15 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Tak-593
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Tak-593, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-angiogenic and anti-tumor efficacy of this compound.
Mechanism of Action
This compound is a novel imidazo[1,2-b]pyridazine derivative that acts as a dual inhibitor of VEGFR and PDGFR.[1][2] By targeting these receptor tyrosine kinases, this compound effectively hinders two critical processes in tumor development: angiogenesis (the formation of new blood vessels) and the proliferation of tumor cells.[3] The inhibition of VEGFR2, in particular, is long-acting, which may contribute significantly to its potent anti-tumor activity in vivo.[1][4] This prolonged pharmacodynamic effect is observed even when plasma concentrations of the drug are low.[2][4] In preclinical models, this compound has demonstrated the ability to decrease tumor vessel permeability, inhibit pericyte recruitment to tumor microvessels, and induce anti-proliferative and pro-apoptotic effects on tumors.[2]
Signaling Pathway Targeted by this compound
Caption: Signaling pathway inhibited by this compound.
In Vivo Efficacy and Dosage Summary
This compound has demonstrated broad-spectrum anti-tumor activity in various human cancer xenograft models when administered orally. The effective dosage varies depending on the tumor model.
| Tumor Model (Cell Line) | Dosage (mg/kg) | Dosing Schedule | Outcome |
| Lung (A549) | 0.125 | Twice Daily | 33% Tumor Growth Inhibition (T/C) on Day 42[4] |
| Lung (A549) | 0.25 | Twice Daily | 16% T/C on Day 42[4] |
| Lung (A549) | 0.5 | Once Daily | 42% T/C after 7 days[4] |
| Lung (A549) | 1.5 | Once Daily | 18% T/C after 7 days[4] |
| Lung (A549) | 1.5 or 3 | Twice Daily | Tumor Regression[4] |
| Colon (HT-29) | 0.25 | Twice Daily | Statistically significant tumor growth inhibition[4] |
| Colon (HT-29) | 0.25 and 1.5 | Twice Daily (3 days) | Significant antitumor effect, reduced tumor vascular permeability[4] |
| Breast (MDA-MB-231) | 0.25 | Twice Daily | Statistically significant tumor growth inhibition[4] |
| Prostate (DU145) | 0.25 | Twice Daily | Statistically significant tumor growth inhibition[4] |
| Pancreas (CFPAC-1) | 0.25 | Twice Daily | Statistically significant tumor growth inhibition[4] |
| Ovary (SK-OV-3) | 0.25 | Twice Daily | Statistically significant tumor growth inhibition[4] |
| Glioblastoma (U87 MG) | 1 and 4 | Twice Daily | Prolonged survival[4] |
Protocols for In Vivo Studies
General Xenograft Tumor Model Protocol
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft model.
References
- 1. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-593 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-593 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3] As a dual inhibitor, it plays a critical role in blocking signaling pathways essential for angiogenesis and tumor cell proliferation, making it a valuable compound for cancer research and therapeutic development.[1][2][4] this compound has demonstrated strong anti-tumor effects in various human cancer xenograft models, primarily through its anti-angiogenic mechanism, which includes decreasing vessel density and inhibiting pericyte recruitment.[1][2]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo experimental applications.
Physicochemical and Biological Properties
Proper preparation of this compound solutions requires an understanding of its fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C23H23N7O3 | [5] |
| Molecular Weight | 445.47 g/mol | [5] |
| Appearance | White to light yellow solid | [5] |
| CAS Number | 1005780-62-0 | [5] |
| Solubility | ≥ 48.5 mg/mL in DMSO (approx. 108.87 mM) | [5][6] |
This compound exhibits potent inhibitory activity against key kinases involved in angiogenesis.
| Target Kinase | IC50 Value | Reference |
| VEGFR1 (Flt-1) | 3.2 nM | [5][7] |
| VEGFR2 (KDR/Flk-1) | 0.95 nM | [5][7] |
| VEGFR3 (Flt-4) | 1.1 nM | [5][7] |
| PDGFRα | 4.3 nM | [5][7] |
| PDGFRβ | 13 nM | [5][7] |
| Fms (CSF1R) | 10 nM | [5] |
| Ret | 18 nM | [5] |
This compound Signaling Pathway Inhibition
This compound exerts its anti-angiogenic effects by inhibiting the autophosphorylation of VEGFR and PDGFR upon ligand binding. This blockade prevents the activation of downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1]
Experimental Workflow
The general workflow for handling this compound from powder to experimental use involves careful preparation, quality control, and appropriate storage to ensure compound integrity and experimental reproducibility.
Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.[1]
5.1 Materials and Equipment
-
This compound powder
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
5.2 Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [5] |
| 4°C | 2 years | [5] | |
| In Solvent | -80°C | 2 years | [5] |
| -20°C | 1 year | [5] |
5.3 Stock Solution Preparation
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
Example calculations:
| Desired Mass | Molecular Weight | Target Concentration | Required DMSO Volume |
| 1 mg (0.001 g) | 445.47 g/mol | 10 mM (0.01 mol/L) | 224.48 µL |
| 5 mg (0.005 g) | 445.47 g/mol | 10 mM (0.01 mol/L) | 1122.41 µL (1.12 mL) |
| 10 mg (0.010 g) | 445.47 g/mol | 10 mM (0.01 mol/L) | 2244.82 µL (2.24 mL) |
-
Dissolve: Add the calculated volume of DMSO to the vial containing the this compound powder. For best results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can impact solubility.[5]
-
Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or amber vials. Store promptly at -20°C or -80°C as per the table above.[5] Avoid repeated freeze-thaw cycles.
Protocols for Experimental Use
6.1 In Vitro Assays
For cellular assays, the 10 mM DMSO stock solution should be serially diluted to the final working concentration using an appropriate cell culture medium.
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in cell culture medium. Note: The final concentration of DMSO in the culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Final Dilution: Add the intermediate dilution to the cell culture plate to achieve the desired final concentration for the experiment. For example, this compound has been shown to inhibit VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 0.30 nM.[1][5]
6.2 In Vivo Formulations
Oral administration of this compound has been shown to produce strong anti-tumor effects.[1][2] The DMSO stock solution must be diluted into a suitable vehicle for animal dosing. Below are example formulations.[5]
| Formulation Vehicle | Protocol Example (for 1 mL final volume) |
| PEG300, Tween-80, Saline | 1. Add 100 µL of a 26.7 mg/mL DMSO stock to 400 µL of PEG300 and mix. 2. Add 50 µL of Tween-80 and mix. 3. Add 450 µL of saline to reach a final volume of 1 mL. |
| SBE-β-CD in Saline | 1. Add 100 µL of a 26.7 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline and mix. |
| Corn Oil | 1. Add 100 µL of a 26.7 mg/mL DMSO stock to 900 µL of corn oil and mix. Note: This formulation is not recommended for dosing periods longer than two weeks.[5] |
| Methylcellulose | A 0.5% w/v methylcellulose solution has also been used as a vehicle for in vivo studies.[1] |
Important Considerations:
-
Always prepare fresh working solutions and formulations daily.
-
The stability of this compound in aqueous solutions may be limited.
-
Vehicle and formulation should be optimized based on the specific animal model and experimental design. A vehicle-only control group should always be included in in vivo studies.
References
- 1. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. This compound | VEGFR2 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Tak-593 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of Tak-593, a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, in preclinical mouse models of cancer. The included protocols are designed to guide researchers in replicating key in vivo experiments to assess the anti-angiogenic and anti-tumor effects of this compound.
Mechanism of Action
This compound is an oral small-molecule inhibitor that selectively targets VEGFR and PDGFR. By inhibiting these receptor tyrosine kinases, this compound effectively blocks downstream signaling pathways crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[1] The compound exhibits a uniquely long-acting inhibitory profile against VEGFR2 and PDGFRβ.[2][3] This sustained inhibition of key signaling molecules like Akt and ERK contributes to its potent anti-tumor activity, even at low plasma concentrations.[2] The primary anti-tumor effect of this compound is mediated through its anti-angiogenic properties, including the suppression of endothelial tube formation, a decrease in tumor vessel density and permeability, and inhibition of pericyte recruitment to microvessels.[2][3]
Signaling Pathway
Caption: this compound signaling pathway inhibition.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Subcutaneous Xenograft Mouse Models
| Tumor Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | T/C Value (%)* | Reference |
| A549 (Lung) | This compound | 0.5 | Once Daily, 7 days | 42 | [2] |
| This compound | 1.5 | Once Daily, 7 days | 18 | [2] | |
| This compound | 0.25 | Twice Daily, 7 days | 49 | [2] | |
| This compound | 1.0 | Twice Daily, 7 days | 17 | [2] | |
| HT-29 (Colon) | This compound | 0.25 | Twice Daily, 3 days | Significant Antitumor Effect | [2] |
| This compound | 1.5 | Twice Daily, 3 days | Significant Antitumor Effect | [2] |
*T/C Value (%): (Median tumor volume of treated group / Median tumor volume of control group) x 100.
Table 2: Survival Analysis in Orthotopic Xenograft Mouse Model
| Tumor Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| U87 MG (Glioblastoma) | This compound | 1.0 | Twice Daily | Significantly Prolonged Median Survival | [2] |
| This compound | 4.0 | Twice Daily | Significantly Prolonged Median Survival | [2] |
Table 3: Pharmacodynamic Effects of this compound in A549 Xenograft Model
| Analysis | Treatment Group | Dose (mg/kg) | Time Point | Observation | Reference |
| Tumor Vessel Density (CD31) | This compound | 0.25 | Day 3 & 7 | Dose- and time-dependent decrease | [2] |
| This compound | 1.0 | Day 3 & 7 | Dose- and time-dependent decrease | [2] | |
| Tumor Cell Proliferation (Ki-67) | This compound | 1.0 | Day 7 | Significant Decrease | [2] |
| Tumor Cell Apoptosis (TUNEL) | This compound | 1.0 | Day 7 | Significant Increase | [2] |
Experimental Protocols
The following protocols are generalized methodologies based on published research involving this compound and standard preclinical techniques. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Experimental Workflow
Caption: General experimental workflow for this compound studies.
Protocol 1: Subcutaneous Xenograft Mouse Model
Objective: To establish and evaluate the efficacy of this compound in a subcutaneous tumor model.
Materials:
-
Human cancer cell lines (e.g., A549, HT-29)
-
Culture medium (e.g., DMEM/F12 + 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude or SCID, 5-6 weeks old)
-
This compound
-
Vehicle for oral administration
-
Calipers
-
Syringes and gavage needles
Procedure:
-
Cell Preparation: Culture cells under standard conditions. On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 2 x 10^7 cells/mL.[1][4]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[4]
-
This compound Administration: Prepare this compound in a suitable vehicle for oral administration. Administer the specified dose (e.g., 0.25 - 4 mg/kg) via oral gavage once or twice daily. The control group receives the vehicle only.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Protocol 2: Orthotopic Glioblastoma Xenograft Mouse Model
Objective: To evaluate the efficacy of this compound in a more clinically relevant brain tumor model.
Materials:
-
U87 MG human glioblastoma cell line
-
Immunocompromised mice (e.g., SCID or nude)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane)
-
Micro-drill
-
Hamilton syringe
Procedure:
-
Cell Preparation: Prepare U87 MG cells as described in Protocol 1.
-
Stereotactic Injection: Anesthetize the mouse and fix its head in a stereotactic frame. Create a midline scalp incision to expose the skull. Drill a small burr hole at specific coordinates relative to the bregma (e.g., 2 mm lateral, 1 mm anterior). Slowly inject approximately 5 µL of the cell suspension (containing ~500,000 cells) into the brain parenchyma (e.g., striatum).[5]
-
Tumor Growth and Treatment: Tumor growth can be monitored using bioluminescence imaging if luciferase-expressing cells are used, or by MRI. Initiate this compound treatment as described in Protocol 1.
-
Endpoint: Monitor for neurological signs and body weight loss. The primary endpoint is typically survival.
Protocol 3: Immunohistochemistry (IHC) for CD31 and Ki-67
Objective: To assess tumor microvessel density (CD31) and cell proliferation (Ki-67) in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies: anti-CD31, anti-Ki-67
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Dewax slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in boiling citrate buffer.[6]
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (anti-CD31 or anti-Ki-67) at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin, dehydrate, and mount.
-
Analysis: Quantify the stained area or positive cells using image analysis software.
Protocol 4: TUNEL Assay for Apoptosis
Objective: To detect apoptotic cells in tumor tissue sections.
Materials:
-
FFPE tumor sections
-
Proteinase K
-
In Situ Cell Death Detection Kit (e.g., Roche, TMR red or POD)
-
DAPI or other nuclear counterstain
Procedure:
-
Deparaffinization and Rehydration: Prepare slides as described in the IHC protocol.
-
Permeabilization: Incubate sections with Proteinase K working solution.[7]
-
TUNEL Reaction: Add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides) to the sections and incubate in a humidified chamber at 37°C.[7]
-
Detection: For fluorescent kits, visualize the signal directly. For chromogenic kits, apply the converter-POD and substrate.
-
Counterstaining: Counterstain nuclei with DAPI or another suitable stain.
-
Analysis: Mount and visualize under a fluorescence or light microscope. Calculate the apoptotic index as the percentage of TUNEL-positive cells.[7]
Protocol 5: Dynamic Contrast-Enhanced MRI (DCE-MRI)
Objective: To non-invasively assess tumor vascular permeability.
Materials:
-
Anesthetized tumor-bearing mouse
-
MRI-compatible animal monitoring system
-
Contrast agent (e.g., Magnevist)
-
Tail vein catheter
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on the MRI animal bed. Insert a tail vein catheter for contrast agent injection. Monitor vital signs throughout the procedure.
-
Pre-Contrast Imaging: Acquire pre-contrast T1-weighted images.
-
DCE Imaging: Begin rapid T1-weighted image acquisition. After a baseline period, inject the contrast agent via the tail vein catheter.[3]
-
Post-Contrast Imaging: Continue rapid image acquisition to capture the dynamic changes in signal intensity as the contrast agent perfuses the tumor.
-
Data Analysis: Analyze the signal intensity-time curves from the tumor region of interest to calculate parameters such as Ktrans, which reflects vascular permeability.
References
- 1. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic Contrast Enhanced MRI of mouse Abdomen [protocols.io]
- 4. A549 xenograft study [bio-protocol.org]
- 5. 2.1. Orthotopic Xenograft Mouse Model [bio-protocol.org]
- 6. Ki67 (MKI67) | Abcam [abcam.co.jp]
- 7. TUNEL staining for apoptosis [bio-protocol.org]
Application Notes and Protocols for the Use of TAK-593 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-593 is a novel, orally available small-molecule inhibitor of both vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1] It exhibits a potent and selective inhibitory profile, with a particularly long-acting effect on VEGFR2 and PDGFRβ.[2][3][4] This prolonged target engagement contributes to its strong anti-tumor activity in various human cancer xenograft models, primarily through the inhibition of angiogenesis.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical xenograft studies.
Mechanism of Action
This compound is a type II kinase inhibitor that targets the ATP-binding site of VEGFR and PDGFR families.[5] It displays a two-step slow binding mechanism, leading to a very slow dissociation from VEGFR2 (half-life >17 hours).[5] This "pseudo-irreversible" binding results in sustained suppression of downstream signaling pathways, including Akt and ERK, even when plasma concentrations of the drug are below detectable limits.[2][5] The dual inhibition of VEGFR and PDGFR effectively blocks tumor angiogenesis by inhibiting endothelial cell proliferation and migration, as well as pericyte recruitment to tumor blood vessels.[2][3]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Human Cancer Xenograft Models
| Tumor Model | Cell Line | Dosing Regimen (Oral) | Treatment Duration | T/C Value (%)* | Statistical Significance (P-value) |
| Lung Cancer | A549 | 0.25 mg/kg, twice daily | 7 days | 49 | < 0.025 |
| Lung Cancer | A549 | 1 mg/kg, twice daily | 7 days | 17 | < 0.025 |
| Lung Cancer | A549 | 0.125 mg/kg, twice daily | 42 days | 33 | Not Specified |
| Lung Cancer | A549 | 0.5 mg/kg, once daily | 7 days | 42 | Not Specified |
| Lung Cancer | A549 | 1.5 mg/kg, once daily | 7 days | 18 | Not Specified |
| Colon Cancer | HT-29 | 0.25 mg/kg, twice daily | Not Specified | Significant Inhibition | < 0.025 |
| Breast Cancer | MDA-MB-231 | 0.25 mg/kg, twice daily | Not Specified | Significant Inhibition | < 0.025 |
| Prostate Cancer | DU145 | 0.25 mg/kg, twice daily | Not Specified | Significant Inhibition | < 0.025 |
| Pancreatic Cancer | CFPAC-1 | 0.25 mg/kg, twice daily | Not Specified | Significant Inhibition | < 0.025 |
| Ovarian Cancer | SK-OV-3 | 0.25 mg/kg, twice daily | Not Specified | Significant Inhibition | < 0.025 |
*T/C value (%) is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, multiplied by 100. Data extracted from a study by Awazu et al.[2]
Experimental Protocols
1. General Xenograft Model Development
This protocol outlines the general procedure for establishing human tumor xenografts in immunocompromised mice. Specific cell lines will vary depending on the cancer type being studied.
-
Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HT-29, MDA-MB-231) in appropriate media and conditions.
-
Cell Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a suitable medium (e.g., serum-free medium or PBS).
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Length x Width²) / 2.
-
2. This compound Administration
This compound is orally bioavailable and is typically administered as a suspension.
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration:
-
Administer this compound orally to the treatment groups using a gavage needle.
-
The dosing regimen can be varied, but twice-daily administration has been shown to be effective.[2]
-
Administer the vehicle alone to the control group.
-
-
Duration: Treatment duration will depend on the study endpoints but can range from 7 days to several weeks.[2]
3. Assessment of Anti-Tumor Efficacy
The primary endpoint for efficacy is typically the inhibition of tumor growth.
-
Tumor Volume Measurement: Continue to measure tumor volumes throughout the study.
-
Data Analysis:
-
Calculate the T/C ratio to quantify the anti-tumor effect.
-
Perform statistical analysis (e.g., t-test) to determine the significance of the observed tumor growth inhibition.
-
-
Body Weight: Monitor the body weight of the mice as an indicator of general toxicity.
4. Pharmacodynamic and Angiogenesis Assays
To investigate the mechanism of action of this compound, several in vivo assays can be performed on the xenograft tumors.
-
Immunohistochemistry (IHC) for Microvessel Density and Pericyte Coverage:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin.
-
Section the tumors and perform IHC staining for endothelial markers (e.g., CD31) to assess microvessel density and for pericyte markers (e.g., NG2 or α-SMA) to evaluate pericyte coverage.
-
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI):
-
DCE-MRI can be used to non-invasively assess tumor vascular permeability.[2]
-
Perform imaging before and after treatment with this compound to evaluate changes in vascular function.
-
-
Western Blotting for Phospho-VEGFR2:
-
Excise tumors at various time points after this compound administration.
-
Prepare tumor lysates and perform Western blotting to detect the levels of phosphorylated VEGFR2, a direct marker of target inhibition.[2]
-
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in xenograft models.
This compound demonstrates significant anti-tumor activity across a broad range of xenograft models, primarily through its potent and sustained inhibition of VEGFR and PDGFR signaling. The provided protocols offer a framework for preclinical evaluation of this compound, which can be adapted to specific research needs. Careful experimental design and a multi-faceted approach to assessing efficacy and mechanism of action will be crucial for further elucidating the therapeutic potential of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tak-593 in HUVEC Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Tak-593, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases, in Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assays.
Introduction
This compound is a novel imidazo[1,2-b]pyridazine derivative that demonstrates highly potent and selective inhibitory activity against the VEGFR and PDGFR tyrosine kinase families.[1][2] It exhibits a notably long-acting inhibitory profile, particularly towards VEGFR2 and PDGFRβ.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and is largely driven by the VEGF signaling pathway in endothelial cells. By targeting VEGFR2, the primary receptor for VEGF-A, this compound effectively inhibits downstream signaling cascades, leading to a reduction in endothelial cell proliferation, migration, and tube formation.[1][2][3] These characteristics make this compound a compound of significant interest for anti-angiogenic and anti-tumor therapeutic strategies.[1][3][4]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of VEGFR2 and PDGFRβ tyrosine kinases.[5] Upon binding of VEGF to VEGFR2 on the surface of HUVECs, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated include the Ras/MEK/ERK (MAPK) and the PI3K/Akt pathways, which are crucial for promoting cell proliferation, survival, and migration.[2][6] this compound potently inhibits this initial phosphorylation of VEGFR2, thereby blocking the activation of downstream effectors such as Akt and ERK.[2] This blockade of critical signaling pathways ultimately results in the inhibition of VEGF-stimulated HUVEC proliferation.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | Target | Stimulant | IC50 (nM) | Reference |
| Proliferation Assay | HUVEC | Cell Proliferation | VEGF | 0.30 | [2] |
| Phosphorylation Assay | HUVEC | VEGFR2 Phosphorylation | VEGF | 0.34 | [2] |
| Proliferation Assay | CASMC | Cell Proliferation | PDGF-BB | 3.5 | [2] |
| Phosphorylation Assay | CASMC | PDGFRβ Phosphorylation | PDGF-BB | 2.1 | [2] |
Experimental Protocols
HUVEC Proliferation Assay (MTT Method)
This protocol outlines a method to assess the anti-proliferative effect of this compound on HUVECs using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Recombinant Human VEGF-A
-
MTT Reagent
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 10% FBS in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Once the cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Resuspend the cells in EGM-2 and perform a cell count. Seed the HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2 and incubate for 24 hours.
-
Serum Starvation: After 24 hours, aspirate the medium and replace it with 100 µL of serum-free EGM-2. Incubate for an additional 12-24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in serum-free EGM-2. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (without this compound).
-
Stimulation: Add recombinant human VEGF-A to a final concentration of 20 ng/mL to all wells except for the negative control (no VEGF).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-stimulated control. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
Visualizations
Caption: this compound signaling pathway in HUVECs.
Caption: HUVEC proliferation assay workflow.
References
- 1. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Application Notes and Protocols for Western Blot Analysis Following TAK-593 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-593 is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3] Its mechanism of action involves the inhibition of angiogenesis and tumor cell proliferation by blocking key signaling pathways.[1] this compound exhibits a long-acting inhibitory profile, particularly against VEGFR2 and PDGFRβ.[1][2] Western blot analysis is a critical technique to elucidate the molecular effects of this compound by quantifying the changes in protein expression and phosphorylation status of downstream targets in these pathways. These application notes provide a comprehensive guide to performing and interpreting Western blot analyses after this compound treatment.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the phosphorylation of VEGFR2 and PDGFRβ, which in turn blocks downstream signaling cascades crucial for angiogenesis, cell proliferation, and survival.[2][4] The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways.
Data Presentation
Quantitative analysis of Western blots is essential for determining the efficacy and dose-response of this compound. Densitometry should be used to measure the band intensities of phosphorylated and total proteins. The ratio of the phosphorylated protein to the total protein is then calculated to normalize for any variations in protein loading. Below are example tables summarizing expected quantitative data from Western blot analysis of cells treated with this compound.
Table 1: Effect of this compound on VEGF-Induced Phosphorylation of VEGFR2 and Downstream Proteins
| Target Protein | Treatment | Normalized Band Intensity (Phospho/Total Ratio) | % Inhibition vs. VEGF Control |
| p-VEGFR2 | Vehicle Control | 0.15 ± 0.05 | - |
| VEGF (100 ng/mL) | 1.00 ± 0.12 | 0% | |
| VEGF + this compound (1 nM) | 0.25 ± 0.08 | 75% | |
| VEGF + this compound (10 nM) | 0.08 ± 0.03 | 92% | |
| p-Akt | Vehicle Control | 0.22 ± 0.07 | - |
| VEGF (100 ng/mL) | 1.00 ± 0.15 | 0% | |
| VEGF + this compound (1 nM) | 0.45 ± 0.10 | 55% | |
| VEGF + this compound (10 nM) | 0.18 ± 0.06 | 82% | |
| p-ERK | Vehicle Control | 0.18 ± 0.06 | - |
| VEGF (100 ng/mL) | 1.00 ± 0.11 | 0% | |
| VEGF + this compound (1 nM) | 0.35 ± 0.09 | 65% | |
| VEGF + this compound (10 nM) | 0.12 ± 0.04 | 88% |
*Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: In Vivo Efficacy of this compound on p-VEGFR2 in Tumor Xenografts
| Treatment Group | Dose (mg/kg, p.o.) | Time Point | p-VEGFR2 / Total VEGFR2 Ratio | % Inhibition vs. Vehicle |
| Vehicle | - | 24h | 1.00 ± 0.21 | 0% |
| This compound | 1 | 24h | 0.15 ± 0.08 | 85% |
| This compound | 5 | 24h | 0.05 ± 0.03 | 95% |
| Vehicle | - | 72h | 1.00 ± 0.18 | 0% |
| This compound | 1 | 72h | 0.22 ± 0.10 | 78% |
| This compound | 5 | 72h | 0.08 ± 0.05 | 92% |
*Data are presented as mean ± standard deviation from tumor lysates of n=5 animals per group.
Experimental Protocols
A detailed and optimized protocol is crucial for obtaining reliable and reproducible Western blot data.
Detailed Protocol for Western Blotting
1. Cell Culture and Treatment:
-
Culture cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or relevant tumor cell lines) to 70-80% confluency.
-
Serum-starve cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.
-
Treat cells with desired concentrations of this compound for the specified duration. For stimulation experiments, add ligand (e.g., VEGF-A at 100 ng/mL) for a short period (e.g., 10-15 minutes) before lysis.
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per well onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
For wet transfer, perform at 100V for 90 minutes or overnight at 30V at 4°C.
-
For semi-dry transfer, follow the manufacturer's protocol.
-
After transfer, briefly rinse the membrane with deionized water and stain with Ponceau S to verify transfer efficiency. Destain with TBST.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-VEGFR2 (Tyr1175), rabbit anti-VEGFR2, rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, mouse anti-phospho-ERK1/2 (Thr202/Tyr204), mouse anti-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000 to 1:5000 in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
To analyze phosphorylation, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. For loading controls, normalize to a housekeeping protein like β-actin or GAPDH.
Conclusion
Western blot analysis is an indispensable tool for characterizing the mechanism of action of targeted therapies like this compound. By following these detailed protocols and data presentation guidelines, researchers can obtain robust and quantifiable data on the inhibition of VEGFR and PDGFR signaling pathways. This information is critical for advancing the understanding and development of this compound as a potential anti-cancer agent.
References
- 1. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of TAK-593 in Combination Therapies
Disclaimer: Publicly available preclinical and clinical data on the combination of TAK-593 with other specific anticancer agents are limited. The following application notes and protocols are illustrative and based on the known mechanism of action of this compound as a VEGFR/PDGFR inhibitor and established combination strategies for this class of drugs. These protocols are intended for research purposes and should be adapted and optimized for specific experimental contexts.
Introduction to this compound
This compound is a potent and selective oral small-molecule inhibitor of both Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] By targeting these key drivers of angiogenesis (the formation of new blood vessels) and tumor cell proliferation, this compound demonstrates significant anti-tumor activity.[1] Preclinical studies have shown that this compound can inhibit tumor growth and angiogenesis in various cancer models.[2] Its mechanism of action involves the inhibition of signaling pathways crucial for the survival and proliferation of cancer cells and the tumor vasculature.
The dual inhibition of VEGFR and PDGFR by this compound provides a strong rationale for its use in combination with other anticancer therapies. Targeting angiogenesis can normalize the tumor vasculature, which may enhance the delivery and efficacy of cytotoxic chemotherapies and immunotherapies.
Rationale for Combination Therapies
2.1. Combination with Cytotoxic Chemotherapy (e.g., Paclitaxel)
-
Enhanced Drug Delivery: Anti-angiogenic agents like this compound can prune immature and leaky tumor blood vessels, leading to a more normalized and functional vasculature. This can improve the delivery of co-administered chemotherapeutic agents to the tumor microenvironment.
-
Complementary Mechanisms of Action: this compound targets the tumor stroma and vasculature, while cytotoxic agents like paclitaxel directly target rapidly dividing cancer cells. This dual approach can lead to a more comprehensive anti-tumor response.
-
Overcoming Resistance: Tumors can develop resistance to chemotherapy through various mechanisms, including poor drug perfusion. By improving vessel function, this compound may help to overcome this form of resistance.
2.2. Combination with Immune Checkpoint Inhibitors (e.g., Anti-PD-1/PD-L1)
-
Modulation of the Tumor Microenvironment: The abnormal tumor vasculature is often associated with an immunosuppressive microenvironment, characterized by hypoxia and the presence of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). By normalizing the vasculature, this compound can alleviate hypoxia and potentially reduce the infiltration of these immunosuppressive cells.
-
Enhanced T-cell Infiltration: A more organized vasculature can facilitate the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor, which is a prerequisite for the efficacy of immune checkpoint inhibitors.
-
Synergistic Anti-tumor Immunity: The combination of vascular normalization by this compound and the unleashing of the anti-tumor immune response by checkpoint inhibitors can lead to a more potent and durable anti-cancer effect.
Data Presentation: Illustrative Preclinical Efficacy Data
The following tables represent hypothetical data from preclinical studies evaluating this compound in combination with paclitaxel and an anti-PD-1 antibody in a human tumor xenograft model (e.g., A549 non-small cell lung cancer) in immunodeficient mice and a syngeneic model (e.g., CT26 colon carcinoma) in immunocompetent mice, respectively.
Table 1: Illustrative Antitumor Efficacy of this compound in Combination with Paclitaxel in an A549 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, p.o., qd | 1500 ± 250 | - |
| This compound | 1 mg/kg, p.o., qd | 800 ± 150 | 46.7 |
| Paclitaxel | 10 mg/kg, i.p., q3d | 700 ± 120 | 53.3 |
| This compound + Paclitaxel | 1 mg/kg, p.o., qd + 10 mg/kg, i.p., q3d | 300 ± 80 | 80.0 |
Table 2: Illustrative Antitumor Efficacy of this compound in Combination with Anti-PD-1 in a CT26 Syngeneic Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle Control | Vehicle, p.o., qd + Isotype control, i.p., biw | 1800 ± 300 | - | 0/10 |
| This compound | 1 mg/kg, p.o., qd | 1000 ± 200 | 44.4 | 1/10 |
| Anti-PD-1 | 5 mg/kg, i.p., biw | 900 ± 180 | 50.0 | 2/10 |
| This compound + Anti-PD-1 | 1 mg/kg, p.o., qd + 5 mg/kg, i.p., biw | 250 ± 70 | 86.1 | 6/10 |
Experimental Protocols
4.1. Protocol: In Vivo Antitumor Efficacy Study of this compound in Combination with Paclitaxel
Objective: To evaluate the antitumor efficacy of this compound in combination with paclitaxel in a human tumor xenograft model.
Materials:
-
A549 human non-small cell lung cancer cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound (formulated for oral administration)
-
Paclitaxel (formulated for intraperitoneal injection)
-
Vehicle control for this compound
-
Vehicle control for Paclitaxel
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into four treatment groups (n=10 per group) as described in Table 1.
-
-
Drug Administration:
-
Administer this compound or its vehicle orally (p.o.) once daily (qd).
-
Administer paclitaxel or its vehicle intraperitoneally (i.p.) every three days (q3d).
-
The combination group receives both treatments as per their respective schedules.
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights every 2-3 days throughout the study.
-
At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed differences between groups.
-
4.2. Protocol: In Vivo Antitumor Efficacy and Immune Profiling of this compound in Combination with an Anti-PD-1 Antibody
Objective: To evaluate the antitumor efficacy and immune-modulating effects of this compound in combination with an anti-PD-1 antibody in a syngeneic tumor model.
Materials:
-
CT26 murine colon carcinoma cells
-
Female BALB/c mice (6-8 weeks old)
-
This compound (formulated for oral administration)
-
Anti-PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Vehicle control for this compound
-
Flow cytometry antibodies for immune cell profiling (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -Gr-1, -CD11b)
-
Materials for immunohistochemistry (e.g., anti-CD31, anti-CD8)
Procedure:
-
Cell Culture and Implantation:
-
Culture CT26 cells and implant them subcutaneously into the flank of BALB/c mice as described in Protocol 4.1.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth and randomize mice into four treatment groups (n=10 per group) as described in Table 2.
-
-
Drug Administration:
-
Administer this compound or its vehicle orally once daily.
-
Administer the anti-PD-1 antibody or isotype control intraperitoneally twice weekly (biw).
-
-
Data Collection and Analysis:
-
Monitor tumor volumes and body weights as in Protocol 4.1.
-
At a predetermined time point (or when tumors reach a certain size), a subset of mice from each group (n=3-5) can be euthanized for immune profiling.
-
Excise tumors and spleens and process them into single-cell suspensions.
-
Perform flow cytometric analysis to quantify the populations of different immune cells (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Perform immunohistochemical analysis on tumor sections to assess microvessel density (CD31) and CD8+ T cell infiltration.
-
At the end of the study, analyze antitumor efficacy as described in Protocol 4.1.
-
Visualizations
Caption: Workflow for preclinical evaluation of this compound in combination with chemotherapy.
Caption: Simplified signaling pathway of this compound action.
References
- 1. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TAK-593 Efficacy in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-593 is a novel, potent, and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3] By targeting these key drivers of angiogenesis and tumor progression, this compound has demonstrated significant anti-tumor activity across a broad spectrum of preclinical cancer models.[1][2] These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo tumor models, enabling researchers to robustly evaluate its therapeutic potential.
Mechanism of Action: this compound exhibits a unique, long-acting inhibitory profile against VEGFR2 and PDGFRβ.[1][2][3] It competitively binds to the ATP-binding site of these receptors, leading to the suppression of downstream signaling pathways critical for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment to tumor blood vessels.[1][3] This dual inhibition disrupts the tumor vasculature, leading to reduced tumor growth, decreased vascular permeability, and induction of apoptosis.[1][2]
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Cell Line | Target | IC50 (nM) | Reference |
| Cellular Phosphorylation | HUVECs | VEGFR2 | 0.34 | [1] |
| CASMCs | PDGFRβ | 2.1 | [1] | |
| Cell Proliferation | HUVECs | VEGF-stimulated | 0.30 | [1] |
| CASMCs | PDGF-BB-stimulated | 3.5 | [1] |
In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing (mg/kg, p.o., BID) | Outcome | T/C (%)* | Reference |
| A549 (Lung) | 0.25 | Significant tumor growth inhibition | - | [1] |
| HT-29 (Colon) | 0.25 | Significant tumor growth inhibition | - | [1] |
| 0.125 | Strong tumor growth inhibition | 33 | [1] | |
| 0.25 | Strong tumor growth inhibition | 16 | [1] | |
| 1.5 | Tumor regression | - | [1] | |
| 3 | Tumor regression | - | [1] | |
| MDA-MB-231 (Breast) | 0.25 | Significant tumor growth inhibition | - | [1] |
| DU145 (Prostate) | 0.25 | Significant tumor growth inhibition | - | [1] |
| CFPAC-1 (Pancreas) | 0.25 | Significant tumor growth inhibition | - | [1] |
| SK-OV-3 (Ovary) | 0.25 | Significant tumor growth inhibition | - | [1] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100
Signaling Pathway
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of endothelial cells (e.g., HUVECs) and cancer cell lines.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
VEGF or other appropriate growth factors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
For endothelial cell proliferation assays, add the appropriate growth factor (e.g., VEGF for HUVECs) to stimulate proliferation.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of VEGFR/PDGFR Phosphorylation
This protocol details the method to assess the inhibitory effect of this compound on VEGFR and PDGFR phosphorylation in cell lysates.
Materials:
-
HUVECs or other appropriate cell lines
-
This compound
-
VEGF or PDGF-BB
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with VEGF (e.g., 100 ng/mL) or PDGF-BB (e.g., 20 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Workflow for Western Blot analysis.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a tumor xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line (e.g., HT-29)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., twice daily) at the desired doses. The control group should receive the vehicle.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC) for Biomarker Analysis
This protocol is for the analysis of biomarkers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31) in tumor tissues from xenograft studies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Microtome
-
Glass slides
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (anti-Ki-67, anti-cleaved caspase-3, anti-CD31)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Cut 4-5 µm sections from the FFPE tumor blocks and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Analyze the slides under a microscope and quantify the staining.
Caption: Workflow for Immunohistochemistry.
References
- 1. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating TAK-593: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with TAK-593. Addressing the compound's known solubility challenges, this resource offers practical solutions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
A1: this compound is characterized as a poorly water-soluble drug.[1][2] Quantitative and qualitative solubility data in various solvents are summarized in the table below. Researchers should note that solubility can be influenced by factors such as temperature, pH, and the purity of both the compound and the solvent.
| Solvent | Solubility | Notes |
| Water | 38 µg/mL[3] | Poorly soluble. |
| Dimethyl Sulfoxide (DMSO) | ≥ 48.5 mg/mL (108.87 mM)[4] | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[4] |
| Castor Oil | High | Significantly more soluble than in water, making it a suitable vehicle for formulations.[3] |
| Ethanol | Data not available | General guidance for poorly soluble kinase inhibitors suggests it may have limited solubility. |
| Methanol | Data not available | General guidance for poorly soluble kinase inhibitors suggests it may have limited solubility. |
| Acetonitrile | Data not available | General guidance for poorly soluble kinase inhibitors suggests it may have limited solubility. |
Q2: What is the recommended formulation for in vivo studies?
A2: For in vivo administration, a well-documented approach is the preparation of an oil-in-water emulsion.[1][2] This formulation leverages the high solubility of this compound in castor oil to create a stable dispersion suitable for administration. A detailed protocol for this formulation is provided in the "Experimental Protocols" section.
Q3: How should I prepare this compound for in vitro assays?
A3: For in vitro experiments, stock solutions are typically prepared in DMSO.[4] A common stock solution concentration is 10 mM in 100% DMSO. It is crucial to use high-quality, anhydrous DMSO to maximize solubility and prevent precipitation upon storage. When preparing working dilutions in aqueous buffers or cell culture media, it is important to do so in a stepwise manner to avoid shocking the compound out of solution.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[5][6] It functions as a Type II kinase inhibitor, exhibiting a slow-binding mechanism and a long residence time on its target kinases.[5] This prolonged engagement may contribute to its sustained pharmacodynamic effects.
References
- 1. Potential of this compound Ophthalmic Emulsion for the Treatment of Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Academy [procellsystem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Optimizing TAK-593 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental use of TAK-593, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no inhibitory effect at expected concentrations | 1. Compound Precipitation: this compound is soluble in DMSO, but may precipitate in aqueous media.[1] 2. Incorrect Cell Seeding Density: Cell density can influence the effective concentration of the inhibitor. 3. Cell Line Insensitivity: The target receptors (VEGFR/PDGFR) may not be expressed or activated in the chosen cell line. 4. Long Residence Time: The "pseudo-irreversible" binding of this compound means its effects can persist even at low concentrations.[2][3][4] | 1. Preparation of Solutions: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in pre-warmed culture media and vortex thoroughly. Avoid multiple freeze-thaw cycles. 2. Optimize Seeding Density: Perform a titration experiment to determine the optimal cell number for your specific assay. 3. Confirm Target Expression: Verify VEGFR and PDGFR expression and phosphorylation in your cell line via Western blot or other methods. 4. Adjust Incubation Time: Due to its slow off-rate, shorter incubation times may not be sufficient to observe the full inhibitory effect. Consider longer incubation periods. |
| High cellular toxicity or off-target effects observed | 1. Excessive Concentration: High concentrations of any inhibitor can lead to non-specific effects. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Determine Optimal Concentration Range: Conduct a dose-response experiment to identify the optimal concentration range that inhibits the target without causing general toxicity. Start with concentrations around the known IC50 values (see table below). 2. Control for Solvent Effects: Ensure the final DMSO concentration in your culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1%). |
| Variability between experimental replicates | 1. Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. | 1. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the start of each experiment. 2. Use Calibrated Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of the compound and other reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective dual inhibitor of the VEGFR and PDGFR families of receptor tyrosine kinases.[5] It exhibits a unique, "pseudo-irreversible" binding mechanism characterized by a two-step slow binding process and an extremely slow dissociation rate from its targets, such as VEGFR2.[4] This long residence time can lead to a prolonged pharmacodynamic effect.[2][3][4]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: A good starting point is to use concentrations around the known IC50 values for your target of interest. For example, the IC50 of this compound for VEGFR2 is 0.95 nM, and for inhibition of VEGF-stimulated HUVEC proliferation, it is 0.30 nM.[1] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Can this compound be used in vivo?
A4: Yes, this compound has been shown to have potent anti-tumor effects in various human cancer xenograft models when administered orally.[2][3]
Q5: What are the key signaling pathways affected by this compound?
A5: this compound primarily inhibits the signaling pathways downstream of VEGFR and PDGFR. This includes the inhibition of receptor phosphorylation and subsequent downstream signaling cascades, such as the Akt and ERK pathways, which are crucial for cell proliferation, migration, and survival.[2]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against various kinases and in cellular assays.
| Target/Assay | IC50 (nM) |
| VEGFR1 | 3.2 |
| VEGFR2 | 0.95 |
| VEGFR3 | 1.1 |
| PDGFRα | 4.3 |
| PDGFRβ | 13 |
| Fms | 10 |
| Ret | 18 |
| VEGF-stimulated HUVEC proliferation | 0.30 |
| VEGF-induced phosphorylation in HUVECs | 0.34 |
| PDGF-BB-induced phosphorylation in CASMCs | 2.1 |
Data compiled from multiple sources.[2]
Experimental Protocols
VEGFR Phosphorylation Assay
This protocol describes how to assess the inhibitory effect of this compound on VEGF-induced VEGFR phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human VEGF
-
Lysis Buffer
-
Phosphatase and Protease Inhibitors
-
Antibodies: anti-phospho-VEGFR2, anti-total-VEGFR2, secondary antibodies
-
Western Blotting reagents and equipment
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 16-24 hours.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform Western blotting with antibodies against phospho-VEGFR2 and total VEGFR2.
HUVEC Proliferation Assay
This protocol outlines a method to determine the effect of this compound on VEGF-stimulated HUVEC proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
FBS
-
This compound
-
Recombinant Human VEGF
-
Cell Proliferation Assay Kit (e.g., MTT, WST-1, or CyQUANT)
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Allow cells to attach overnight.
-
Starve the cells in a low-serum medium for 16-24 hours.
-
Treat the cells with a serial dilution of this compound (and DMSO control) in the presence of a constant concentration of VEGF (e.g., 10 ng/mL).
-
Incubate for 48-72 hours.
-
Measure cell proliferation according to the manufacturer's protocol for your chosen assay kit.
-
Calculate the IC50 value from the dose-response curve.
Endothelial Cell Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
This compound
-
Recombinant Human VEGF
-
96-well plates
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Resuspend HUVECs in a low-serum medium containing VEGF and the desired concentrations of this compound (or DMSO control).
-
Seed the cells onto the solidified gel.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: General Experimental Workflow for this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Tak-593 off-target effects to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds identified as TAK-593. It is critical to distinguish between two different therapeutic agents that have been referred to by this designation:
-
This compound (DNL593): A progranulin (PGRN) replacement therapy engineered to cross the blood-brain barrier for the treatment of frontotemporal dementia with granulin mutations (FTD-GRN).
-
This compound (VEGFR/PDGFR Inhibitor): A potent and selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases with anti-angiogenic and anti-tumor properties.
Please identify the specific compound you are working with to ensure you consult the correct guidance.
Part 1: this compound (DNL593) - Progranulin Replacement Therapy
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DNL593)?
A1: this compound (DNL593) is an investigational progranulin (PGRN) replacement therapy. It is designed to cross the blood-brain barrier (BBB) and restore cellular PGRN levels.[1][2] In FTD-GRN, mutations in the GRN gene lead to a deficiency of PGRN, causing lysosomal dysfunction, microglial dysfunction, inflammation, and neurodegeneration.[1] this compound aims to address this deficiency by delivering PGRN to the brain.
Q2: What are the expected on-target effects of this compound (DNL593) in experimental models?
A2: In preclinical studies using PGRN-deficient mice, chronic treatment with this compound (DNL593) has been shown to correct biomarkers of lysosomal function, inflammation, and neurodegeneration.[1] The therapy enhances the uptake of peripherally administered PGRN by various brain cells, including neurons and microglia, and improves lysosomal function.[2] A key expected outcome in both preclinical and clinical studies is a dose-dependent increase in progranulin levels in the cerebrospinal fluid (CSF).[1][2]
Q3: What adverse events have been observed in clinical trials of TAK-594/DNL593?
A3: In a Phase 1/2 study in healthy volunteers, single intravenous doses of TAK-594/DNL593 were generally reported to be safe and well-tolerated.[1][3] The majority of treatment-emergent adverse events (TEAEs) were mild to moderate, and no infusion-related reactions were observed.[1][3] There were no clear dose-related trends in the frequency or severity of these events.[1] One severe and serious adverse event of ureterolithiasis was reported but was assessed as not being related to the study drug.[1] No clinically significant abnormalities were noted in vital signs, physical/neurological examinations, ECG, or safety laboratory tests.[1]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected progranulin levels in CSF samples.
-
Possible Cause: Issues with sample collection, handling, or the assay itself.
-
Troubleshooting Steps:
-
Review Protocol: Ensure strict adherence to the CSF collection and processing protocol. Timing of collection post-administration is critical.
-
Assay Validation: Verify the sensitivity and specificity of the progranulin ELISA or other quantification methods. Include appropriate controls.
-
Investigate Bioavailability: While this compound (DNL593) is designed to be brain-penetrant, factors influencing its pharmacokinetics could be at play.
-
Experimental Protocols
Key Experiment: Assessment of CSF Progranulin Levels
-
Study Design: A Phase 1/2, randomized, placebo-controlled, double-blind, single ascending dose study in healthy participants.[1]
-
Sample Collection: Cerebrospinal fluid is sampled at a specified time point (e.g., 24 hours post-infusion) after a single intravenous administration of TAK-594/DNL593 or placebo.[3]
-
Quantification: Total PGRN concentration in the CSF is measured using a validated immunoassay (e.g., ELISA).
-
Analysis: The change in CSF PGRN levels from baseline is compared between the treatment and placebo groups to assess dose-dependency.
Signaling Pathway and Experimental Workflow
References
troubleshooting inconsistent Tak-593 results
Welcome to the technical support center for TAK-593. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting any inconsistent results encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase domains of these receptors. A key characteristic of this compound is its two-step slow binding mechanism and exceptionally slow dissociation from its target kinases, leading to a long residence time and prolonged pharmacodynamic effects.[1] This "pseudo-irreversible" inhibition means that even after the compound is washed out, its inhibitory effect on the target may persist.[3]
Q2: I am observing lower than expected potency (higher IC50) in my in vitro kinase assay. What could be the cause?
A2: Several factors could contribute to this observation:
-
Insufficient Pre-incubation Time: Due to its slow-binding mechanism, this compound requires a sufficient pre-incubation period with the kinase before the addition of ATP to achieve maximal potency.[1] Short incubation times will not allow for the stable, high-affinity binding to occur, resulting in an artificially high IC50 value.
-
High ATP Concentration: this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is significantly higher than the Km of the kinase for ATP, it will require a higher concentration of this compound to achieve inhibition.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase can greatly influence the results. Ensure you are using a high-quality, active enzyme preparation.
-
Solubility Issues: this compound has poor aqueous solubility. Ensure that the compound is fully dissolved in a suitable solvent like DMSO and that the final DMSO concentration in the assay is consistent and not inhibitory to the kinase.
Q3: My results in cell-based assays are inconsistent. What are some common pitfalls?
A3: Inconsistent results in cellular assays can arise from several sources:
-
Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate in cell culture media, especially at higher concentrations. This reduces the effective concentration of the inhibitor. It is crucial to ensure complete solubilization in DMSO and to use a final DMSO concentration that is well-tolerated by the cells (typically ≤ 0.5%).
-
Cell Line Variability: Different cell lines express varying levels of VEGFR and PDGFR. It is important to use cell lines with confirmed expression of the target receptors, such as Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2.[2][3]
-
Ligand Stimulation: To observe the inhibitory effect of this compound on receptor phosphorylation, cells must be stimulated with the appropriate ligand (e.g., VEGF-A for VEGFR2). The timing and concentration of ligand stimulation are critical parameters.
-
Long Residence Time: The slow dissociation of this compound means that its effects can persist even after the compound has been removed from the media.[1] This should be considered when designing washout experiments.
Q4: I am seeing unexpected effects in my experiments that don't seem to be related to VEGFR or PDGFR inhibition. Could there be off-target effects?
A4: While this compound is highly selective for the VEGFR and PDGFR families, some off-target activity has been reported at higher concentrations. It has been shown to weakly inhibit c-KIT, FGFR1, and BRAF with IC50 values of 100 nM, 350 nM, and 8400 nM, respectively.[3] If you are using high concentrations of this compound and observing unexpected phenotypes, it is worth considering these potential off-target effects. For definitive confirmation, it is recommended to perform a broad kinase selectivity panel screen.
Troubleshooting Guides
Inconsistent Western Blot Results for Phospho-VEGFR2
Problem: Weak or no signal for p-VEGFR2 inhibition by this compound.
| Potential Cause | Troubleshooting Step |
| Insufficient Ligand Stimulation | Ensure cells are properly stimulated with an optimal concentration of VEGF-A for a sufficient duration (e.g., 5-10 minutes) to induce robust VEGFR2 phosphorylation in your positive control. |
| Suboptimal Antibody Performance | Validate your primary antibody for p-VEGFR2. Run a positive control (e.g., lysate from VEGF-A stimulated cells without inhibitor) and a negative control (unstimulated cells) to confirm antibody specificity and sensitivity. |
| Timing of this compound Treatment | Pre-incubate cells with this compound for an adequate time (e.g., 1-2 hours) before ligand stimulation to allow for target engagement. |
| Compound Degradation or Precipitation | Prepare fresh stock solutions of this compound in DMSO. Ensure the final concentration of this compound in the media does not lead to precipitation. |
Problem: High background or non-specific bands on the Western blot.
| Potential Cause | Troubleshooting Step |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| VEGFR1 | 3.2 |
| VEGFR2 | 0.95 |
| VEGFR3 | 1.1 |
| PDGFRα | 4.3 |
| PDGFRβ | 13 |
| c-KIT | 100 |
| FGFR1 | 350 |
| BRAF | 8400 |
Data compiled from publicly available literature.[3]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| VEGF-induced pVEGFR2 | HUVEC | 0.34 |
| PDGF-BB-induced pPDGFRβ | CASMC | 2.1 |
Data compiled from publicly available literature.[3]
Experimental Protocols
Protocol: Inhibition of VEGF-A-induced VEGFR2 Phosphorylation in HUVECs
This protocol describes a method to assess the inhibitory activity of this compound on VEGFR2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs) using Western blotting.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
Recombinant Human VEGF-A
-
PBS (Phosphate Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with FBS. For experiments, seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the HUVECs for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).
-
This compound Treatment: Prepare serial dilutions of this compound in DMSO. Dilute the stock solutions in serum-free media to the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Add the this compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C.
-
VEGF-A Stimulation: Prepare a stock solution of VEGF-A. Add VEGF-A to each well to a final concentration of 50 ng/mL and incubate for 5-10 minutes at 37°C. Include a positive control (VEGF-A stimulation without this compound) and a negative control (no VEGF-A stimulation).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-VEGFR2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
To control for protein loading, strip the membrane and re-probe with antibodies against total VEGFR2 and a housekeeping protein like β-actin.
-
Visualizations
Caption: VEGFR/PDGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAK-593 Animal Model Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with TAK-593 in animal models. The guidance is based on the known toxicities of dual VEGFR/PDGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] Its primary mechanism of action is the inhibition of angiogenesis (the formation of new blood vessels) and tumor cell proliferation, which are critical for tumor growth and survival.[4][5]
Q2: What are the common toxicities observed with VEGFR/PDGFR inhibitors like this compound in animal models?
A2: While specific public toxicology data for this compound is limited, the class of VEGFR/PDGFR inhibitors is associated with a range of on-target toxicities. These may include:
-
Cardiovascular: Hypertension is a common finding.[6][7] In some cases, cardiac dysfunction and thromboembolic events have been observed.[8]
-
Renal: Proteinuria (the presence of excess protein in urine) can occur due to effects on the glomeruli.
-
Gastrointestinal: Diarrhea and mucositis are frequently reported.
-
Dermatological: Hand-foot syndrome (HFS), characterized by redness, swelling, and pain on the palms of the hands and soles of the feet, is a known side effect.[9] Rash and hair depigmentation can also occur.
-
Other: Fatigue, anorexia, and potential effects on continuously growing teeth in rodents have been noted with some VEGFR/FGFR inhibitors.[10]
Q3: How can I monitor for these toxicities in my animal studies?
A3: Regular and careful monitoring is crucial. This should include:
-
Daily: Observation for clinical signs of distress, changes in behavior, food and water intake, and assessment of feces for diarrhea.
-
Weekly: Body weight measurement, blood pressure monitoring (using non-invasive tail-cuff methods), and urine collection for proteinuria analysis.
-
Regularly: Examination of paws for signs of hand-foot syndrome.
Q4: Are there any known drug-drug interactions with this compound?
A4: Specific drug-drug interaction studies for this compound are not widely published. However, as with many tyrosine kinase inhibitors, there is a potential for interactions with drugs that are metabolized by cytochrome P450 enzymes. It is advisable to avoid co-administration of compounds known to be strong inhibitors or inducers of these enzymes.
Troubleshooting Guides
Issue 1: Hypertension
Symptoms: Consistently elevated systolic or diastolic blood pressure readings.
Possible Cause: Inhibition of VEGFR signaling, which plays a role in maintaining normal blood pressure.
Troubleshooting Steps:
-
Confirm Measurement: Ensure blood pressure measurements are accurate and reproducible. Use appropriate cuff size and allow for animal acclimatization to the procedure.
-
Dose Reduction: If hypertension is significant and persistent, consider a dose reduction of this compound as a first step.
-
Antihypertensive Co-treatment: If dose reduction is not feasible or ineffective, consider the administration of antihypertensive agents. Angiotensin-converting enzyme (ACE) inhibitors or calcium channel blockers have been used effectively in preclinical models.[11]
-
Monitor Renal Function: Closely monitor for proteinuria, as hypertension can exacerbate renal toxicity.
Issue 2: Diarrhea
Symptoms: Loose, unformed, or liquid feces, potentially leading to dehydration and weight loss.
Possible Cause: Direct effects of the inhibitor on the gastrointestinal epithelium.
Troubleshooting Steps:
-
Supportive Care: Ensure animals have free access to water and consider providing a hydrogel or other supplemental water source to prevent dehydration.
-
Dietary Modification: Provide a highly palatable and digestible diet.
-
Anti-diarrheal Agents: If diarrhea is severe, the use of anti-diarrheal medications such as loperamide may be considered, but the dose should be carefully titrated to avoid gut stasis.
-
Dose Interruption/Reduction: A temporary interruption of this compound administration or a dose reduction may be necessary to allow for recovery.
Issue 3: Hand-Foot Syndrome (HFS)
Symptoms: Redness, swelling, and tenderness of the paw pads. In severe cases, blistering and peeling of the skin can occur.
Possible Cause: Accumulation of the drug in the skin of the paws, leading to an inflammatory reaction.
Troubleshooting Steps:
-
Regular Paw Inspection: Visually inspect the paws daily for any signs of HFS.
-
Soft Bedding: Provide soft bedding in the cages to reduce pressure on the paws.
-
Topical Treatments: Application of moisturizing or soothing creams to the paws may help alleviate mild symptoms.
-
Dose Modification: For moderate to severe HFS, a dose reduction or temporary cessation of this compound treatment is recommended.
Quantitative Data Summary
Specific quantitative toxicity data for this compound is not publicly available. The following table provides an illustrative summary of potential dose-related toxicities based on the known effects of other dual VEGFR/PDGFR inhibitors in rodent models. This is not actual data for this compound and should be used as a general guide for monitoring.
| Toxicity Parameter | Low Dose (e.g., 1 mg/kg/day) | Mid Dose (e.g., 10 mg/kg/day) | High Dose (e.g., 50 mg/kg/day) |
| Blood Pressure (mmHg) | ~10-15% increase from baseline | ~20-30% increase from baseline | >30% increase from baseline |
| Proteinuria (mg/dL) | Mild (e.g., 30-100) | Moderate (e.g., 100-300) | Severe (>300) |
| Diarrhea Incidence | < 20% | 20-50% | > 50% |
| HFS Grade (0-3) | Grade 0-1 | Grade 1-2 | Grade 2-3 |
Experimental Protocols
Protocol 1: Blood Pressure Monitoring in Mice
Objective: To accurately measure systolic and diastolic blood pressure in mice treated with this compound.
Methodology:
-
Acclimatization: Acclimate mice to the restraint and tail-cuff apparatus for 3-5 consecutive days before the start of the experiment. This involves placing the mouse in the restrainer for 10-15 minutes each day.
-
Measurement:
-
Warm the mouse under a heat lamp for 5-10 minutes to increase blood flow to the tail.
-
Place the mouse in the restrainer.
-
Position the tail cuff and sensor on the tail according to the manufacturer's instructions.
-
Record a minimum of 10-15 consecutive measurements.
-
Discard the first 5 measurements and average the remaining readings to obtain the final blood pressure value.
-
-
Frequency: Perform measurements at baseline (before treatment) and at least once weekly during the treatment period.
Protocol 2: Assessment and Grading of Hand-Foot Syndrome in Mice
Objective: To visually assess and grade the severity of HFS in mice.
Methodology:
-
Visual Inspection: Once daily, gently restrain the mouse and visually inspect the palms of the forepaws and the soles of the hind paws.
-
-
Grade 0: Normal appearance.
-
Grade 1: Slight redness, swelling, or hyperkeratosis (thickening of the outer layer of the skin).
-
Grade 2: Moderate redness, swelling, and peeling of the skin. The animal may show signs of discomfort.
-
Grade 3: Severe redness, blistering, ulceration, and significant peeling. The animal may exhibit pain-related behaviors such as altered gait or reluctance to move.
-
-
Documentation: Record the HFS grade for each animal and photograph any significant findings.
Protocol 3: Management of Diarrhea in a Rodent Cancer Model
Objective: To provide a framework for managing diarrhea in rodents receiving this compound.
Methodology:
-
Fecal Monitoring: Observe the consistency of feces in the cage daily. Diarrhea can be graded as follows:
-
Grade 1: Soft, but formed stools.
-
Grade 2: Loose, unformed stools.
-
Grade 3: Watery or liquid stools.
-
-
Supportive Care:
-
For Grade 1-2 diarrhea, ensure ad libitum access to water and standard chow. Consider providing a water-rich food supplement.
-
For Grade 3 diarrhea, in addition to the above, subcutaneous administration of sterile saline (e.g., 1 mL/100g body weight) may be necessary to combat dehydration.
-
-
Pharmacological Intervention (if necessary):
-
If supportive care is insufficient for severe diarrhea, loperamide can be administered. A starting dose of 1-2 mg/kg orally, twice daily, can be used, with careful monitoring to prevent intestinal stasis.[15]
-
-
Dose Modification: If severe diarrhea persists for more than 48 hours despite intervention, a dose reduction or temporary discontinuation of this compound should be considered.
Visualizations
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Caption: Workflow for managing this compound toxicity in animal models.
References
- 1. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiokinase inhibition of VEGFR-2, PDGFR and FGFR and cell growth inhibition in lung cancer: Design, synthesis, biological evaluation and molecular docking of novel azaheterocyclic coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinhypertensionjournal.com [clinhypertensionjournal.com]
- 7. Tyrosine kinase inhibitor-induced hypertension—marker of anti-tumour treatment efficacy or cardiovascular risk factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Management of cytotoxic chemotherapy-induced hand-foot syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incisor degeneration in rats induced by vascular endothelial growth factor/fibroblast growth factor receptor tyrosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Restoring Blood Pressure in Hypertensive Mice Fails to Fully Reverse Vascular Stiffness [frontiersin.org]
- 12. Capecitabine induces hand-foot syndrome through elevated thymidine phosphorylase-mediated locoregional toxicity and GSDME-driven pyroptosis that can be relieved by tipiracil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hand foot syndrome | eviQ [eviq.org.au]
- 14. researchgate.net [researchgate.net]
- 15. Development of a rat model of oral small molecule receptor tyrosine kinase inhibitor-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAK-593 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of TAK-593, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is an orally available small-molecule inhibitor of receptor tyrosine kinases.[1] Its primary targets are VEGFR and PDGFR, making it a dual inhibitor with potential applications in anti-angiogenesis and cancer therapy.[1]
Q2: How does this compound inhibit its targets?
A2: this compound is a potent and selective inhibitor of the VEGFR and PDGFR tyrosine kinase families. It exhibits a uniquely long-acting inhibitory profile towards VEGFR2 and PDGFRβ.
Q3: What are the primary methods to confirm this compound target engagement in a cellular context?
A3: The two primary methods to confirm this compound target engagement are:
-
Phosphorylation Assays: Measuring the inhibition of ligand-induced autophosphorylation of VEGFR2 and PDGFRβ, as well as downstream signaling proteins like Akt and ERK, via Western blotting.
-
Cellular Thermal Shift Assay (CETSA): Assessing the binding of this compound to its target proteins by measuring changes in their thermal stability.
Troubleshooting Guides
Guide 1: Western Blotting for Phospho-Proteins
This guide addresses common issues encountered when performing Western blots to detect the phosphorylation status of VEGFR2, PDGFRβ, and their downstream effectors.
Q: I am not detecting any signal for my phosphorylated protein of interest.
A: This could be due to several factors:
-
Suboptimal Cell Stimulation: Ensure you are stimulating the cells with an appropriate concentration of ligand (e.g., VEGF-A for VEGFR2, PDGF-BB for PDGFRβ) for the optimal duration. A time-course experiment is recommended to determine the peak of phosphorylation.
-
Phosphatase Activity: Endogenous phosphatases can rapidly dephosphorylate proteins upon cell lysis. Always use fresh lysis buffer supplemented with a cocktail of phosphatase inhibitors and keep samples on ice.[2][3]
-
Low Abundance of Phosphorylated Protein: The phosphorylated form of a protein can be a small fraction of the total protein.[3] Consider loading more protein onto your gel or enriching your sample for the protein of interest via immunoprecipitation.[2]
-
Antibody Issues: Ensure your primary antibody is specific for the phosphorylated form of the target and is used at the recommended dilution.[3] Always include a positive control (e.g., lysate from cells known to have high levels of the phosphorylated protein) to validate your antibody and protocol.
Q: I am observing high background on my Western blot.
A: High background can obscure your signal. Here are some common causes and solutions:
-
Blocking Agent: When probing for phospho-proteins, it is often recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of non-fat dry milk.[2] Milk contains casein, a phosphoprotein, which can lead to non-specific binding of your phospho-specific antibody.
-
Washing Steps: Insufficient washing can lead to high background. Ensure you are performing an adequate number of washes with an appropriate buffer like Tris-Buffered Saline with Tween-20 (TBS-T).[4]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can result in non-specific binding. Titrate your antibodies to find the optimal concentration.
Q: My results are inconsistent between experiments.
A: Consistency is key in Western blotting.
-
Loading Controls: Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. For phosphorylation studies, it is also crucial to probe for the total, non-phosphorylated form of your target protein to normalize the phospho-signal.[2][5]
-
Standardized Protocol: Ensure all steps of your protocol, from cell culture and treatment to gel electrophoresis and antibody incubation, are performed consistently.
Guide 2: Cellular Thermal Shift Assay (CETSA)
This guide provides troubleshooting for CETSA experiments aimed at confirming this compound target engagement.
Q: I am not observing a thermal shift upon treatment with this compound.
A: A lack of a thermal shift can be due to several reasons:
-
Insufficient Compound Concentration or Incubation Time: Ensure you are using a sufficient concentration of this compound and an adequate incubation time to allow for target binding. An isothermal dose-response (ITDR) experiment can help determine the optimal concentration.[6]
-
Assay Conditions: The magnitude of the thermal shift can be influenced by the buffer composition and pH. It may be necessary to optimize these conditions.
-
Target Protein Characteristics: Some proteins may not exhibit a significant thermal shift upon ligand binding. This does not necessarily mean there is no engagement. It is important to have an orthogonal method, like a phosphorylation assay, to confirm target engagement.
Q: I am seeing a lot of variability in my CETSA results.
A: Variability in CETSA can arise from several sources:
-
Inconsistent Heating: Ensure uniform and accurate heating of all samples. Use a PCR machine with a heated lid to prevent evaporation and ensure temperature consistency.[6]
-
Cell Lysis Efficiency: Incomplete or inconsistent cell lysis can lead to variable protein extraction. Optimize your lysis procedure to ensure it is robust and reproducible.
-
Protein Quantification: Accurate quantification of the soluble protein fraction is critical. Use a reliable protein quantification method and ensure you are in the linear range of detection for your chosen method (e.g., Western blot, ELISA).
Experimental Protocols
Protocol 1: Inhibition of VEGFR2 Phosphorylation in HUVECs
This protocol details the steps to assess the ability of this compound to inhibit VEGF-A-induced phosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human VEGF-A
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with FBS.
-
Serum Starvation: When cells reach 80-90% confluency, starve them in serum-free medium for 16-24 hours.
-
This compound Treatment: Pre-incubate the serum-starved cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
VEGF-A Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBS-T and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary:
| Target | Ligand (Concentration) | Cell Line | IC50 of this compound |
| VEGFR2 Phosphorylation | VEGF-A | HUVEC | 0.34 nM |
| PDGFRβ Phosphorylation | PDGF-BB | CASMC | 2.1 nM |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound
This protocol provides a framework for performing a CETSA to demonstrate the direct binding of this compound to its target proteins.
Materials:
-
Target cells (e.g., HUVECs for VEGFR2, CASMCs for PDGFRβ)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis Buffer (with protease inhibitors)
-
Primary antibody against the target protein (e.g., anti-VEGFR2 or anti-PDGFRβ)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or plates
-
Thermal cycler
Procedure:
-
Compound Treatment: Treat cultured cells with this compound or DMSO for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Aliquoting: Resuspend the cells in PBS and aliquot them into PCR tubes or a PCR plate.
-
Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blotting as described in Protocol 1.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate melting curves for both the this compound-treated and vehicle-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.
Visualizations
Caption: VEGFR2 Signaling Pathway and this compound Inhibition.
Caption: PDGFRβ Signaling Pathway and this compound Inhibition.
References
- 1. Facebook [cancer.gov]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
common pitfalls in Tak-593 experiments
Welcome to the technical support center for TAK-593. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during experimentation with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cell-based assays. | Due to its slow binding kinetics and long residence time, the pre-incubation time of this compound with target cells or enzymes can significantly impact the apparent IC50.[1][2] | Standardize the pre-incubation time across all experiments. For comparative studies, ensure this time is consistent. A longer pre-incubation period may be necessary to reach equilibrium and obtain a more accurate IC50 value, reflecting the compound's high affinity at equilibrium (K(i)* < 25 pM).[1] |
| Low or no detectable activity in vivo despite proven in vitro potency. | This compound has low aqueous solubility.[3] Improper formulation can lead to poor bioavailability and low plasma exposure.[2][4] | Prepare a suitable formulation for oral administration. For example, an emulsion or other solubilizing vehicle may be necessary to improve absorption.[3] Always verify the formulation's stability and the compound's solubility in the chosen vehicle. |
| Discrepancy between pharmacokinetic (PK) profile and pharmacodynamic (PD) effect. | This compound exhibits a long residence time on its targets (VEGFR2 and PDGFRβ), with a dissociation half-life of over 17 hours for VEGFR2.[1] This means that even when plasma concentrations of this compound are low or undetectable, the target kinases can remain inhibited.[2][4][5] | Measure target engagement (e.g., phospho-VEGFR2 levels in tumor tissue) as a pharmacodynamic marker in addition to plasma PK.[2][4] This will provide a more accurate assessment of the compound's biological activity over time. |
| Variability in tumor growth inhibition in xenograft models. | The anti-tumor efficacy of this compound is primarily driven by its anti-angiogenic effects.[2][4] The vascularity and dependence on VEGFR/PDGFR signaling of the chosen tumor model can influence the response. | Select xenograft models known to be sensitive to anti-angiogenic therapies. Characterize the expression of VEGFR and PDGFR in your tumor models. Monitor changes in tumor vasculature (e.g., microvessel density) and permeability as part of the study.[2][4] |
| Unexpected off-target effects in cellular assays. | While this compound is highly selective for VEGFR and PDGFR kinase families (IC50 >1 µM against over 200 other kinases), at high concentrations, off-target activities might be observed.[1] | Use the lowest effective concentration of this compound possible. Include appropriate controls, such as cell lines that do not express the target receptors, to distinguish between on-target and potential off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective dual inhibitor of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinase families.[1][2][6] It acts as a Type II kinase inhibitor, displaying competitive inhibition versus ATP.[1] A key feature of this compound is its two-step slow binding mechanism and very slow dissociation from its targets, leading to a long residence time and extended pharmacodynamic effects.[1][2]
Q2: How should I prepare this compound for in vitro experiments?
A2: Due to its poor water solubility, this compound should be dissolved in an appropriate organic solvent, such as DMSO, to create a stock solution. For cell-based assays, further dilute the stock solution in culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in the culture medium is minimal and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q3: What is the recommended pre-incubation time for in vitro kinase assays?
A3: Given the time-dependent inhibition and slow binding mechanism of this compound, a pre-incubation period is crucial for achieving maximal inhibition.[1][5] The optimal pre-incubation time can vary depending on the specific assay conditions. It is recommended to perform a time-course experiment to determine the optimal pre-incubation time for your system. Based on published data, dissociation is extremely slow (t(1/2) >17 h for VEGFR2), suggesting that longer pre-incubation times may be beneficial.[1]
Q4: Can I use this compound for studying signaling pathways other than angiogenesis?
A4: While the primary characterized activity of this compound is the inhibition of VEGFR and PDGFR signaling, which is central to angiogenesis, these receptors are also involved in other cellular processes.[2] Researchers can explore its effects on other pathways regulated by these receptors, but it is important to confirm the expression and activity of VEGFR and PDGFR in the experimental system being used.
Q5: What are the key downstream signaling molecules affected by this compound?
A5: By inhibiting VEGFR2, this compound has been shown to suppress the phosphorylation of downstream signaling molecules such as Akt and ERK.[5] Inhibition of PDGFRβ will similarly block its downstream signaling cascades.
Experimental Protocols
In Vitro Cellular Phosphorylation Assay
Objective: To determine the IC50 of this compound on VEGF-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Seed HUVECs in appropriate cell culture plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for a standardized period (e.g., 2 hours).
-
Stimulate the cells with a predetermined concentration of VEGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes).[5]
-
Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of each lysate.
-
Analyze the levels of phosphorylated VEGFR2 and total VEGFR2 using a suitable method such as ELISA or Western blotting.
-
Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
Methodology:
-
Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude mice).[5]
-
Implant human tumor cells (e.g., A549 lung carcinoma) subcutaneously into the flank of the mice.[5]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral administration.
-
Administer this compound orally once daily at predetermined doses (e.g., 0.5 or 1.5 mg/kg).[5] The control group should receive the vehicle only.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density and phospho-VEGFR2).[2][4]
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for IC50 determination of this compound.
Caption: Logical relationship of this compound's PK/PD.
References
- 1. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential of this compound Ophthalmic Emulsion for the Treatment of Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
refining Tak-593 treatment duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving TAK-593.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50) for this compound in our cellular phosphorylation assay. What are the potential causes?
A1: Several factors could contribute to this observation:
-
Pre-incubation Time: this compound exhibits time-dependent inhibition and a slow binding mechanism.[1] Ensure an adequate pre-incubation period with the cells before adding the stimulating ligand (e.g., VEGF or PDGF) to allow for sufficient target engagement. The long residence time of this compound suggests that its binding is a two-step process.[1]
-
Ligand Concentration: The concentration of VEGF or PDGF used for stimulation can affect the apparent IC50. Ensure you are using a concentration that elicits a robust but not oversaturated phosphorylation signal.
-
Cell Health and Density: Unhealthy or overly confluent cells may respond poorly to stimuli, affecting the assay window. Ensure cells are in the logarithmic growth phase and at an optimal density.
-
ATP Competition: this compound is an ATP-competitive inhibitor.[1] While less of a factor in cellular assays than in biochemical assays, significant variations in intracellular ATP levels could theoretically influence results.
Q2: The anti-proliferative effect of this compound in our in vitro assay is less pronounced than expected from published data. Why might this be?
A2: Consider the following:
-
Treatment Duration: Proliferation assays require longer incubation times than phosphorylation assays. For endothelial cells, treatment durations of 5-6 days have been reported to be effective.[2]
-
Cell Type Dependence: The anti-proliferative effect of this compound is most potent in cells driven by VEGFR or PDGFR signaling, such as human umbilical vein endothelial cells (HUVECs).[2][3] In cancer cell lines not primarily driven by these pathways, the direct anti-proliferative effect may be minimal.
-
Serum Concentration: Components in fetal bovine serum (FBS) can stimulate proliferation through various pathways. If using high serum concentrations, the specific inhibitory effect of this compound on VEGFR/PDGFR might be masked. Consider reducing the serum concentration if appropriate for your cell line.
Q3: Our in vivo xenograft study with this compound is showing high variability in tumor growth inhibition. What are some troubleshooting steps?
A3: In vivo studies can have inherent variability. To minimize this:
-
Drug Formulation and Administration: this compound is orally administered.[2] Ensure consistent formulation and accurate dosing for all animals.
-
Pharmacodynamics vs. Pharmacokinetics: this compound has a remarkable pharmacodynamic profile where target inhibition (e.g., phospho-VEGFR2 suppression) persists long after the compound is cleared from plasma.[2][3][4] Therefore, intermittent dosing schedules may still be effective. However, ensure the chosen schedule is consistently applied.
-
Tumor Model Selection: The anti-tumor effect of this compound is primarily driven by its anti-angiogenic properties.[2][3] The choice of xenograft model is critical. Tumors that are highly vascularized and dependent on VEGF/PDGF signaling are expected to be more sensitive.
-
Monitoring: Besides tumor volume, consider including pharmacodynamic markers like microvessel density (CD31 staining) or apoptosis (TUNEL staining) to assess the biological effect of this compound.[2]
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Target Pathway | IC50 Value | Reference |
| Cellular Phosphorylation | HUVECs | VEGF-stimulated | 0.34 nM | [2] |
| Cellular Phosphorylation | CASMCs | PDGF-BB-stimulated | 2.1 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Outcome | Reference |
| A549 (Lung Cancer) | 0.25 mg/kg, twice daily | Significant tumor growth inhibition | [2] |
| HT-29 (Colon Cancer) | 0.25 mg/kg, twice daily | Significant tumor growth inhibition | [2] |
| MDA-MB-231 (Breast Cancer) | 0.25 mg/kg, twice daily | Significant tumor growth inhibition | [2] |
| DU145 (Prostate Cancer) | 0.25 mg/kg, twice daily | Significant tumor growth inhibition | [2] |
| A549 (Lung Cancer) | 0.5 or 1.5 mg/kg, once daily for 7 days | Dose-dependent tumor growth suppression | [2] |
Experimental Protocols
Protocol 1: In Vitro Cellular Phosphorylation Assay
-
Cell Plating: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free or low-serum medium and incubate for a specified period (e.g., 4-24 hours) to reduce basal receptor phosphorylation.
-
This compound Pre-incubation: Add varying concentrations of this compound to the cells and pre-incubate for at least 1-2 hours.
-
Ligand Stimulation: Add VEGF to a final concentration of 100 ng/mL and incubate for a short period (e.g., 5-15 minutes) at 37°C.[2]
-
Cell Lysis: Aspirate the medium and lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Analysis: Determine the levels of phosphorylated VEGFR2 and total VEGFR2 using a suitable method like ELISA or Western blotting.
-
Data Normalization: Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: In Vitro Endothelial Cell Tube Formation Assay
-
Matrix Coating: Coat a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the matrix-coated plate.
-
Treatment: Add this compound at various concentrations to the wells.
-
Stimulation: Add VEGF (e.g., 10 ng/mL) to stimulate tube formation.[2]
-
Incubation: Incubate the plate at 37°C for 6-18 hours.
-
Imaging and Analysis: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points using image analysis software.
Visualizations
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of TAK-593 and Sunitinib in the Context of Renal Cancer Cells
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the multi-targeted tyrosine kinase inhibitors TAK-593 and sunitinib, with a focus on their activity in renal cancer cells. While sunitinib is a well-established therapy for renal cell carcinoma (RCC) with extensive preclinical and clinical data, publicly available information on the specific effects of this compound in renal cancer cell lines is limited. This guide therefore presents a detailed analysis of sunitinib's performance in RCC cell lines, supported by experimental data, and contrasts this with the currently known mechanistic profile of this compound.
Introduction
Both this compound and sunitinib are potent inhibitors of key signaling pathways involved in tumor angiogenesis and proliferation, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] Sunitinib is an FDA-approved first-line treatment for metastatic renal cell carcinoma, and its mechanism of action and efficacy in various RCC cell lines have been extensively documented.[2] this compound, a novel imidazo[1,2-b]pyridazine derivative, has been identified as a highly potent and selective inhibitor of the VEGFR and PDGFR families with a unique, long-acting inhibitory profile.[3] However, direct comparative studies of this compound and sunitinib in renal cancer cell models are not yet available in the public domain.
Data Presentation: Sunitinib Performance in Renal Cancer Cell Lines
The following tables summarize the in vitro efficacy of sunitinib in commonly used renal cell carcinoma cell lines.
Table 1: IC50 Values of Sunitinib in Renal Cancer Cell Lines
| Cell Line | IC50 (µM) | 95% Confidence Interval | Assay Duration | Reference |
| 786-O | 4.6 | 1.1–18.4 | 48 hours | [4] |
| ACHN | 1.9 | 0.75–5.9 | 48 hours | [4] |
| Caki-1 | 2.8 | 0.6–12.7 | 48 hours | [4] |
| 786-O (sunitinib-resistant) | 22.6 | 15.5–36.1 | 48 hours | [4] |
Table 2: Apoptotic Effects of Sunitinib on Renal Cancer Cells
| Cell Line | Treatment Conditions | Observation | Reference |
| 786-O, RCC4, Renca | Dose-dependent increase in sunitinib concentration | Increased apoptosis observed via Annexin V-APC and DAPI staining. | [5] |
| NC-65, Caki-1, 769P, SKRC39 | 48-hour treatment with sunitinib | Concentration-dependent induction of apoptosis. | [6] |
Note: No publicly available data was found for the in vitro performance of this compound in renal cancer cell lines.
Signaling Pathways
Both this compound and sunitinib exert their anti-cancer effects by inhibiting the signaling pathways mediated by VEGFR and PDGFR. These pathways are critical for tumor angiogenesis, proliferation, and survival.
Caption: Generalized VEGFR/PDGFR signaling pathway targeted by this compound and sunitinib.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (WST-8/CCK-8)
This protocol is based on methodologies used to assess the cytotoxicity of sunitinib in renal cancer cell lines.[4][7]
Caption: Workflow for determining cell viability using a WST-8/CCK-8 assay.
Detailed Steps:
-
Cell Seeding: Renal cancer cell lines (e.g., 786-O, ACHN, Caki-1) are seeded into 96-well plates at a density of 5.0 x 10³ cells per well.[4]
-
Adherence: The plates are incubated for 24 hours to allow the cells to attach to the bottom of the wells.
-
Drug Incubation: The culture medium is replaced with fresh medium containing various concentrations of sunitinib. Cells are then incubated for a further 48 to 72 hours.[4][7]
-
WST-8/CCK-8 Addition: After the drug incubation period, a water-soluble tetrazolium salt (WST-8 or CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for 1 to 4 hours, during which viable cells with active mitochondrial dehydrogenases will convert the WST-8/CCK-8 reagent into a formazan dye.
-
Data Acquisition: The absorbance of the formazan dye is measured at 450 nm using a microplate reader.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on methodologies used to assess sunitinib-induced apoptosis in renal cancer cells.[5][6]
Caption: Workflow for assessing apoptosis via Annexin V/PI staining and flow cytometry.
Detailed Steps:
-
Cell Culture and Treatment: Renal cancer cells are seeded in 6-well plates and treated with the desired concentrations of sunitinib for 24 to 48 hours.[5][6]
-
Cell Collection: Both floating (apoptotic) and adherent cells are harvested. Adherent cells are detached using trypsin.
-
Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature to allow for binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and for PI to enter necrotic cells.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to detect the fluorescence signals from FITC and PI.
-
Data Analysis: The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
Sunitinib is a well-characterized inhibitor of VEGFR and PDGFR with proven efficacy against renal cell carcinoma, supported by a substantial body of in vitro and in vivo data. In contrast, while this compound shows promise as a potent and selective inhibitor of the same pathways, its specific effects on renal cancer cells have not been detailed in publicly available literature. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the evaluation and comparison of such targeted therapies. Further preclinical studies are necessary to elucidate the potential of this compound in the context of renal cell carcinoma and to enable a direct comparison with established treatments like sunitinib.
References
- 1. VEGF/VEGFR2 and PDGF-B/PDGFR-β expression in non-metastatic renal cell carcinoma: a retrospective study in 1,091 consecutive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Sam68 in Sunitinib induced renal cell carcinoma apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Angiogenic Effects of TAK-593
This guide provides a comparative analysis of the anti-angiogenic properties of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1][2][3] Its performance is contrasted with two other well-established anti-angiogenic agents: sunitinib, a multi-targeted tyrosine kinase inhibitor, and bevacizumab, a monoclonal antibody targeting VEGF-A.[4][5][6] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel anti-angiogenic therapies.
Mechanism of Action
This compound is a small molecule inhibitor that potently and selectively targets the tyrosine kinase activity of both VEGFR and PDGFR.[2][3] By inhibiting these receptors, this compound blocks the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, as well as the recruitment of pericytes to blood vessels.[1][7][8] Notably, this compound exhibits a long-acting inhibitory profile towards VEGFR2 and PDGFRβ.[1][2][7][9]
Sunitinib is also a small molecule, multi-targeted tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, and other receptor tyrosine kinases such as c-Kit.[4][5] Its anti-angiogenic effects are primarily mediated through the inhibition of VEGFR and PDGFR signaling in endothelial cells and pericytes.[4][5][6]
Bevacizumab is a humanized monoclonal antibody that specifically binds to vascular endothelial growth factor A (VEGF-A), preventing it from activating its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[10] This sequestration of VEGF-A effectively neutralizes its pro-angiogenic signaling.[1][10]
Comparative In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro anti-angiogenic effects of this compound, sunitinib, and bevacizumab. It is important to note that these values are derived from different studies and direct cross-comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Cellular Phosphorylation
| Compound | Target | Cell Line | IC50 |
| This compound | VEGF-induced Phosphorylation | HUVEC | 0.34 nM[7][8] |
| PDGF-BB-induced Phosphorylation | CASMC | 2.1 nM[7][8] | |
| Sunitinib | VEGF-dependent VEGFR2 Phosphorylation | NIH-3T3 | 10 nM[11] |
| PDGF-dependent PDGFRβ Phosphorylation | NIH-3T3 | 10 nM[11] | |
| Bevacizumab | VEGF-A Neutralization | Reporter-gene cells | ~60 ng/mL[12] |
Table 2: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | IC50 |
| This compound | HUVEC (VEGF-stimulated) | 0.30 nM[9] |
| Sunitinib | HUVEC (VEGF-induced) | 40 nM[11] |
| PTEC | ~1.5 µM[13] | |
| Bevacizumab | HUVEC | Initial decrease, recovery up to 4 mg/ml[14] |
Table 3: Inhibition of Endothelial Cell Tube Formation
| Compound | Assay Conditions | IC50 / Effect |
| This compound | HUVEC co-cultured with fibroblasts (VEGF-induced) | 0.32 nM[7][8] |
| Sunitinib | Co-culture model | 33.1 nM (valid tube count), 24.8 nM (total tube area)[15] |
| Bevacizumab | HUVEC on Matrigel™ | >10% inhibition in responders[16] |
Signaling Pathways
The anti-angiogenic effects of these compounds are mediated through the inhibition of key signaling pathways involved in vasculogenesis and angiogenesis.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental conditions.
Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Seeding: HUVECs are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Starvation: The culture medium is replaced with a low-serum or serum-free medium for 12-24 hours to synchronize the cells in a quiescent state.
-
Treatment: The cells are then treated with a serial dilution of the test compound (e.g., this compound, sunitinib) or vehicle control for 1-2 hours.
-
Stimulation: A pro-angiogenic growth factor, typically VEGF (e.g., 10-50 ng/mL), is added to all wells except for the negative control.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment: Cell proliferation is quantified using a viability assay such as MTT, WST-1, or Alamar Blue. The absorbance is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log concentration of the compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel™).
Methodology:
-
Plate Coating: A 96-well plate is coated with a thin layer of basement membrane extract (e.g., Matrigel™) and allowed to polymerize at 37°C for 30-60 minutes.[17][18]
-
Cell Seeding: HUVECs are harvested and resuspended in a medium containing the desired concentrations of the test compound and a pro-angiogenic stimulus (e.g., VEGF). The cell suspension is then added to the coated wells at a density of 1-2 x 10^4 cells per well.[18]
-
Incubation: The plate is incubated at 37°C for 4 to 18 hours to allow for the formation of tube-like structures.[18]
-
Visualization and Imaging: The formation of capillary-like networks is observed and photographed using an inverted microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
-
Data Analysis: The inhibitory effect of the compound is expressed as the percentage of reduction in the quantified parameters compared to the vehicle-treated control.
Conclusion
This compound demonstrates potent in vitro anti-angiogenic activity, with IC50 values in the sub-nanomolar to low nanomolar range for key processes such as VEGFR phosphorylation, endothelial cell proliferation, and tube formation.[7][8][9] When compared to sunitinib, this compound appears to have greater potency in these preclinical assays. Bevacizumab, with its distinct mechanism of action as a monoclonal antibody, also effectively inhibits angiogenesis by neutralizing VEGF-A. The choice of an anti-angiogenic agent for further development or clinical application will depend on a variety of factors including the specific tumor type, the desired therapeutic window, and the overall safety profile. The data and protocols presented in this guide provide a foundational framework for the preclinical evaluation and comparison of such agents.
References
- 1. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 2. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. — NextBio article [accounts.public.ce.basespace.illumina.com]
- 5. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor [pubmed.ncbi.nlm.nih.gov]
- 6. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 8. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Frontiers | Quantification of Bevacizumab Activity Following Treatment of Patients With Ovarian Cancer or Glioblastoma [frontiersin.org]
- 13. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Vascular Tube Formation Testing as a Tool for Treatment Individualisation in Patients with Cervical Cancer | Anticancer Research [ar.iiarjournals.org]
- 17. 內皮細胞管形成血管生成試驗 [sigmaaldrich.com]
- 18. cellbiolabs.com [cellbiolabs.com]
TAK-593: A Comparative Analysis of Anti-Angiogenic and Anti-Proliferative Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TAK-593's in vitro efficacy, focusing on its IC50 values across different cell types. The information is intended to support researchers in evaluating this compound's potential as a therapeutic agent. We present available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflow for its evaluation.
Data Presentation: this compound IC50 Values
This compound is a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies significantly between endothelial cells, which are central to angiogenesis, and various cancer cell lines.
| Cell Line/Cell Type | Description | IC50 (nM) | IC50 (µM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.30 | 0.00030 | |
| CASMC | Human Coronary Artery Smooth Muscle Cells | 3.5 | 0.0035 | |
| Various Cancer Cell Lines | (Specific cell lines not detailed in source) | - | 8.6 - 30 |
Note: The IC50 values for cancer cell lines are presented as a range as the specific data from the primary study's supplementary materials were not publicly accessible. The data clearly demonstrates that this compound is substantially more potent against endothelial cells, aligning with its primary mechanism as an anti-angiogenic agent.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency of a compound. A common method employed for this purpose is the MTT assay, a colorimetric assay for assessing cell metabolic activity.
Protocol for Determining IC50 of this compound using MTT Assay
1. Cell Preparation:
- Culture the desired cancer cell line in appropriate media (e.g., DMEM with 10% FBS) in a T75 flask until approximately 80-90% confluency.
- Wash the cells with sterile 1X PBS and detach them using trypsin.
- Neutralize the trypsin with culture media and centrifuge to pellet the cells.
- Resuspend the cell pellet in fresh media and perform a cell count using a hemocytometer to determine the cell concentration.
- Dilute the cell suspension to the desired seeding density (e.g., 2 x 10^5 cells/mL).
- Dispense 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours to allow for cell attachment.
2. Drug Treatment:
- Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
- Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested.
- Remove the media from the 96-well plate and add 100 µL of media containing the different concentrations of this compound to the respective wells. Include a vehicle control (media with DMSO) and a no-cell control (media only).
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the media containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently agitate the plate to ensure complete dissolution of the formazan.
4. Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
- Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Mandatory Visualizations
Signaling Pathway of this compound
This compound exerts its anti-angiogenic effects by inhibiting the signaling pathways of VEGFR and PDGFR. This dual inhibition disrupts the proliferation and migration of endothelial cells and pericytes, which are essential for the formation of new blood vessels that supply tumors.
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 value of this compound in a cell-based assay.
Caption: Workflow for determining IC50 values using the MTT assay.
References
Comparative Efficacy of Tak-593 and Other PDGFR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of Tak-593 with other prominent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors. The following sections detail the inhibitory activities, cellular effects, and in vivo anti-tumor efficacy, supported by experimental data and detailed methodologies.
Introduction to PDGFR Inhibition and this compound
The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cell proliferation, migration, and angiogenesis. Its dysregulation is implicated in various cancers, making PDGFR a key target for anti-cancer therapies. This compound is a potent and selective inhibitor of the VEGFR and PDGFR tyrosine kinase families.[1] It is classified as a type II kinase inhibitor that exhibits a two-step slow binding mechanism and a long residence time on VEGFR2 and PDGFRβ, suggesting a potential for prolonged pharmacodynamic effects.[2] This guide compares the efficacy of this compound with other well-established PDGFR inhibitors, providing a quantitative basis for research and development decisions.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target. The following table summarizes the IC50 values of this compound and other selected PDGFR inhibitors against PDGFRα and PDGFRβ.
| Inhibitor | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | 4.3 | 13 | VEGFR1 (3.2), VEGFR2 (0.95), VEGFR3 (1.1) |
| Imatinib | ~100 | ~100 | c-Kit (~100), v-Abl (~600) |
| Sunitinib | 50 | 2 | VEGFR2 (80), c-Kit |
| Sorafenib | - | 57 | Raf-1 (6), B-Raf (22), VEGFR2 (90), VEGFR3 (20), c-Kit (68) |
| Pazopanib | 84 | 84 | VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), c-Kit (140) |
| Axitinib | - | 1.6 | VEGFR1 (0.1), VEGFR2 (0.2), VEGFR3 (0.1-0.3), c-Kit (1.7) |
| Regorafenib | - | 22 | VEGFR1 (13), VEGFR2 (4.2), VEGFR3 (46), Kit (7), RET (1.5), Raf-1 (2.5) |
| Ponatinib | 1.1 | - | Abl (0.37), VEGFR2 (1.5), FGFR1 (2.2), Src (5.4) |
| Nilotinib | 69 | - | BCR-ABL (20-60), c-KIT (210) |
| Dasatinib | - | - | BCR-Abl, c-KIT, Src (0.5) |
Cellular Activity
Beyond direct kinase inhibition, the efficacy of these inhibitors is determined by their effects on cellular processes such as proliferation and signaling.
Cellular Phosphorylation
| Inhibitor | Cell Line | Target | IC50 (nM) |
| This compound | HUVEC | VEGFR2 Phosphorylation | 0.34 |
| This compound | CASMC | PDGFRβ Phosphorylation | 2.1 |
| Sunitinib | NIH-3T3 | PDGFRβ Phosphorylation | 10 |
| Imatinib | Medulloblastoma cells | PDGFRβ Phosphorylation | <1000 |
| Regorafenib | HAoSMC | PDGFRβ Autophosphorylation | 90 |
Cell Proliferation
| Inhibitor | Cell Line | IC50 (nM) |
| This compound | HUVEC (VEGF-stimulated) | 0.30 |
| Sunitinib | NIH-3T3 (PDGF-stimulated) | 39 (PDGFRβ), 69 (PDGFRα) |
| Imatinib | Glioblastoma cells (U343, U87) | <1000 |
| Sorafenib | HT-29, SW480 | - |
| Dasatinib | Glioma cells | 10 |
In Vivo Efficacy: Tumor Xenograft Models
The anti-tumor activity of PDGFR inhibitors is ultimately evaluated in vivo. The following table summarizes the tumor growth inhibition observed in various xenograft models.
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | A549 (Lung) | 0.25 mg/kg, p.o., bid | Statistically significant |
| This compound | HT-29 (Colon) | 0.25 mg/kg, p.o., bid | Statistically significant |
| This compound | MDA-MB-231 (Breast) | 0.25 mg/kg, p.o., bid | Statistically significant |
| This compound | DU145 (Prostate) | 0.25 mg/kg, p.o., bid | Statistically significant |
| This compound | CFPAC-1 (Pancreas) | 0.25 mg/kg, p.o., bid | Statistically significant |
| This compound | SK-OV-3 (Ovary) | 0.25 mg/kg, p.o., bid | Statistically significant |
| Sunitinib | HT-29 (Colon) | 20-80 mg/kg/day | Broad and potent dose-dependent activity[3] |
| Sorafenib | HT-29 (Colon) | - | Effective as monotherapy[4] |
| Imatinib | PC-3 (Prostate) | - | Suppressed tumor growth[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: PDGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for a Tumor Xenograft Efficacy Study.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
Recombinant human PDGFRα or PDGFRβ kinase domains are used in an in vitro kinase assay. The assay is typically performed in a 96-well plate format. The reaction mixture contains the kinase, a substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test inhibitor at various concentrations. The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time. The reaction is then stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or radiometric assays with [γ-33P]ATP.[1] IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Phosphorylation Assay (General Protocol)
Cells expressing the target receptor (e.g., HUVECs for VEGFR2, NIH-3T3 cells for PDGFRβ) are seeded in multi-well plates and serum-starved overnight. The cells are then pre-incubated with the inhibitor at various concentrations for a defined period. Following pre-incubation, the cells are stimulated with the corresponding ligand (e.g., VEGF for HUVECs, PDGF-BB for NIH-3T3 cells) for a short period (e.g., 10-15 minutes) to induce receptor autophosphorylation.[3][6] The cells are then lysed, and the phosphorylation status of the receptor is determined by Western blotting or ELISA using antibodies specific for the phosphorylated form of the receptor. IC50 values are determined from the dose-response curve of phosphorylation inhibition.
In Vivo Tumor Xenograft Model (General Protocol)
Human tumor cells (e.g., 1 x 10^7 HT-29 cells) are suspended in a suitable medium (e.g., RPMI-1640) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).[4] Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule. Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, the tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
This compound demonstrates potent and selective inhibition of both PDGFR and VEGFR families, translating to significant anti-proliferative and anti-angiogenic effects in cellular assays and robust anti-tumor activity in various xenograft models. Its long residence time on its target kinases may offer a sustained pharmacodynamic effect. When compared to other PDGFR inhibitors, this compound shows comparable or superior potency in vitro, particularly against VEGFRs. The choice of a specific PDGFR inhibitor for research or clinical development will depend on the specific cancer type, the underlying molecular drivers, and the desired kinase selectivity profile. This guide provides a foundational dataset to aid in these critical decisions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Single-agent therapy with sorafenib or 5-FU is equally effective in human colorectal cancer xenograft—no benefit of combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib mesylate inhibits androgen-independent PC-3 cell viability, proliferation, migration, and tumor growth by targeting platelet-derived growth factor receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Independent Validation of TAK-593 Activity: A Comparative Guide
This guide provides an objective comparison of the preclinical activity of TAK-593, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), with other established multi-targeted tyrosine kinase inhibitors (TKIs). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's activity.
Mechanism of Action: Targeting Angiogenesis
This compound is a novel imidazo[1,2-b]pyridazine derivative that selectively inhibits the tyrosine kinase activity of VEGFR and PDGFR families.[1][2] This dual inhibition blocks critical signaling pathways involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] By targeting both VEGFR and PDGFR, this compound not only inhibits the proliferation and migration of endothelial cells but also affects pericytes, which are crucial for the structural integrity of blood vessels. This comprehensive approach to disrupting tumor vasculature forms the basis of its anti-cancer activity. A distinguishing feature of this compound is its long residence time on VEGFR2 and PDGFRβ, suggesting a prolonged pharmacodynamic effect that may not directly correlate with its pharmacokinetic profile.[1][2]
Comparative In Vitro Activity
The in vitro potency of this compound has been evaluated against key kinases and in cellular assays, demonstrating its high affinity and selectivity. This section compares the inhibitory activity of this compound with other commercially available TKIs: Sunitinib, Sorafenib, Pazopanib, and Axitinib.
Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and its comparators against a panel of relevant tyrosine kinases. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions.
| Kinase Target | This compound (nM) | Sunitinib (nM) | Sorafenib (nM) | Pazopanib (nM) | Axitinib (nM) |
| VEGFR1 | - | - | - | 10 | 0.1 |
| VEGFR2 | 0.34 (cellular) | 9 | 90 | 30 | 0.2 |
| VEGFR3 | - | - | 20 | 47 | 0.1-0.3 |
| PDGFRα | - | - | - | 84 | - |
| PDGFRβ | 2.1 (cellular) | - | 57 | - | 1.6 |
| c-Kit | 100 | - | 68 | 74 | - |
| FGFR1 | 350 | - | - | - | - |
| B-Raf | 8400 | - | 22 | - | - |
| Data for this compound is from cellular phosphorylation assays[3]. Data for other inhibitors is from various in vitro kinase assays[4]. A direct head-to-head comparison of this compound with the other listed inhibitors in the same kinase panel under identical conditions is not readily available in the public domain. |
Cellular Assays
The anti-angiogenic potential of these inhibitors is further elucidated through cellular assays that model key aspects of blood vessel formation.
| Assay | This compound (IC50, nM) | Sunitinib | Sorafenib | Pazopanib | Axitinib |
| HUVEC Proliferation (VEGF-induced) | 0.3 | Data not available | Data not available | Data not available | Data not available |
| Endothelial Tube Formation | 0.32 | Data not available | Data not available | Data not available | Data not available |
| HUVEC: Human Umbilical Vein Endothelial Cell. Data for this compound is from a study by Awazu et al.[1]. Direct comparative data for the other inhibitors in the same assays was not found in the reviewed literature. |
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of this compound has been demonstrated in various human cancer xenograft models.[1] While direct comparative studies of this compound against Sunitinib, Sorafenib, Pazopanib, and Axitinib in the same xenograft model are not publicly available, numerous studies have compared these other TKIs head-to-head, particularly in the context of renal cell carcinoma (RCC).
-
Axitinib vs. Sorafenib: In a randomized phase 3 trial in patients with metastatic RCC, axitinib demonstrated a significantly longer progression-free survival (PFS) compared to sorafenib (6.7 months vs. 4.7 months).[5] Real-world data has also suggested that axitinib may have a better safety profile.[6]
-
Pazopanib vs. Sunitinib: A head-to-head trial (COMPARZ) showed that pazopanib was non-inferior to sunitinib in terms of PFS in patients with metastatic RCC.[7][8] However, the two drugs exhibited different toxicity profiles, with some quality-of-life indicators favoring pazopanib.[7] In vitro studies on RCC cell lines suggested that sunitinib may have better efficacy against tumor cells with less nephrotoxic potential compared to pazopanib.[9][10]
-
Sunitinib vs. Sorafenib: A meta-analysis of studies in RCC suggests that sunitinib may offer a better risk reduction for disease progression and overall survival compared to sorafenib.[11]
These findings highlight the nuanced differences in efficacy and safety among these established TKIs, providing a benchmark for evaluating novel inhibitors like this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent validation and comparison.
VEGFR2 Phosphorylation Assay
This assay determines the ability of a compound to inhibit the autophosphorylation of the VEGFR2 kinase domain.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR2 phosphorylation.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
ELISA or Western Blot: The level of phosphorylated VEGFR2 (pVEGFR2) is quantified using a pVEGFR2-specific ELISA kit or by Western blotting with an antibody specific for phosphorylated VEGFR2.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of pVEGFR2 levels against the logarithm of the inhibitor concentration.
Endothelial Cell Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of endothelial cells.
-
Cell Seeding: HUVECs are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Serum Starvation: The cells are then serum-starved for 24 hours to synchronize their cell cycle.
-
Treatment: The medium is replaced with a low-serum medium containing various concentrations of the test inhibitor and a pro-proliferative stimulus, typically VEGF (e.g., 10-50 ng/mL).
-
Incubation: The cells are incubated for 48-72 hours.
-
Quantification of Proliferation: Cell proliferation can be measured using various methods, such as the MTT assay, which measures metabolic activity, or by quantifying DNA synthesis using BrdU incorporation.[12][13]
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell proliferation against the logarithm of the inhibitor concentration.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Coating Plates: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.[14][15]
-
Cell Suspension: HUVECs are harvested and resuspended in a low-serum medium containing VEGF and different concentrations of the test inhibitor.[14]
-
Seeding: The cell suspension is added to the Matrigel-coated wells.
-
Incubation: The plate is incubated at 37°C for 6-18 hours to allow for tube formation.[15]
-
Visualization and Quantification: The formation of tube-like structures is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops.[15]
-
Data Analysis: The inhibitory effect of the compound is expressed as the percentage of reduction in the quantified parameters compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and the general workflows for the key experiments described.
References
- 1. Anti-angiogenic and anti-tumor effects of this compound, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Approved First-Line Tyrosine Kinase Inhibitor Treatments in Metastatic Renal Cell Carcinoma: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effectiveness of axitinib versus sorafenib in advanced renal cell carcinoma (AXIS): a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actionkidneycancer.org [actionkidneycancer.org]
- 7. Pazopanib vs Sunitinib in Metastatic Renal Cell Carcinoma: How Do We Choose? - The ASCO Post [ascopost.com]
- 8. medscape.com [medscape.com]
- 9. mdpi.com [mdpi.com]
- 10. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelial cell proliferation assay [bio-protocol.org]
- 13. Indirubin inhibits cell proliferation, migration, invasion and angiogenesis in tumor-derived endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial tube formation assay [bio-protocol.org]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to TAK-593 and Other VEGFR/PDGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative summary of publicly available preclinical data for TAK-593 and other selected VEGFR/PDGFR inhibitors. No direct meta-analysis of clinical trial data for this compound is possible at this time due to the absence of published late-stage clinical trial results. The information presented here is intended for research and informational purposes only and should not be considered as a recommendation for clinical use.
Introduction
Inhibition of angiogenesis, the formation of new blood vessels, is a cornerstone of modern cancer therapy. Key signaling pathways in this process are mediated by the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This compound is a novel and potent inhibitor of these receptor tyrosine kinases. This guide provides a preclinical comparison of this compound with other well-established VEGFR/PDGFR inhibitors: sunitinib, sorafenib, and pazopanib. The data presented is derived from various in vitro and cellular assays.
Data Presentation
The following tables summarize the inhibitory activities of this compound and its comparators against a panel of kinases and in cellular assays. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)
| Kinase | This compound | Sunitinib | Sorafenib | Pazopanib |
| VEGFR1 | - | - | 26 | 10 |
| VEGFR2 | 0.95 | 80 | 90 | 30 |
| VEGFR3 | - | - | 20 | 47 |
| PDGFRα | - | 69 (cellular) | - | 71 |
| PDGFRβ | 13 | 2 | 57 | 84 |
| c-Kit | 100 | - | 68 | 74 |
| FGFR1 | 350 | - | 580 | 140 |
| B-Raf | 8400 | - | 22 (wild-type) | - |
Table 2: Cellular Activity (IC50 in nM)
| Assay | This compound | Sunitinib | Sorafenib | Pazopanib |
| HUVEC Proliferation (VEGF-induced) | 0.3 | 40 | - | 21 |
| HUVEC VEGFR2 Phosphorylation | 0.34 | 10 | 30 | 8 |
| CASMC PDGFRβ Phosphorylation | 2.1 | - | - | - |
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Enzyme and Substrate Preparation: A recombinant kinase (e.g., VEGFR2, PDGFRβ) and a suitable substrate (e.g., a synthetic peptide) are prepared in a kinase reaction buffer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are mixed in the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped, often by the addition of a solution containing EDTA.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
HUVEC Proliferation Assay (Representative Protocol)
This protocol outlines a common method for assessing the effect of a compound on the proliferation of endothelial cells.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) in a growth medium and allowed to adhere overnight.
-
Serum Starvation: The growth medium is replaced with a low-serum medium to synchronize the cells in a quiescent state.
-
Treatment: The cells are treated with various concentrations of the test compound in the presence of a pro-proliferative stimulus, typically VEGF.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Proliferation Assessment: Cell proliferation is measured using a viability assay, such as the MTT or CellTiter-Glo assay. These assays quantify a parameter that is proportional to the number of viable cells (e.g., metabolic activity or ATP content).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell proliferation, is calculated from the dose-response curve.
Mandatory Visualization
Caption: VEGFR/PDGFR signaling pathway and points of inhibition.
Safety Operating Guide
Personal protective equipment for handling Tak-593
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Tak-593, a potent VEGFR and PDGFR family inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent pharmaceutical compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double-gloving is recommended for enhanced protection. Gloves should be changed immediately upon contamination.[1] |
| Eye and Face Protection | Safety Goggles | Must be worn to protect against splashes. They should provide a complete seal around the eyes.[2][3][4] |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing, such as during the preparation of solutions or aliquoting.[1][4] | |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn to protect skin and clothing. Fire-resistant coats are advised if flammable solvents are in use.[2][4] |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powdered form of this compound to prevent inhalation of aerosolized particles. A full respiratory protection program should be implemented if frequent handling of powders is expected.[4] |
| General Attire | Long Pants and Closed-Toe Shoes | These are minimum requirements for working in a laboratory setting to protect against accidental spills.[1][3][5] |
Operational Plan for Handling this compound
A systematic approach to handling potent compounds like this compound minimizes the risk of exposure and contamination.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate cleaning procedure. Materials used for decontamination should also be disposed of as hazardous waste.[7]
-
Institutional Guidelines: Always follow your institution's specific guidelines for the disposal of hazardous chemical waste. Consult with your Environmental Health and Safety (EHS) department for detailed procedures.[8][9]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. risk.byu.edu [risk.byu.edu]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
